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  • Product: 2-(p-Tolyl)nicotinic acid
  • CAS: 1226205-68-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(p-Tolyl)nicotinic Acid: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(p-Tolyl)nicotinic acid, systematically known as 2-(4-methylphenyl)pyridine-3-carboxylic acid, is a heterocyclic aromatic compound that has g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(p-Tolyl)nicotinic acid, systematically known as 2-(4-methylphenyl)pyridine-3-carboxylic acid, is a heterocyclic aromatic compound that has garnered interest within the scientific community. As a derivative of nicotinic acid (Vitamin B3), this molecule belongs to a class of compounds known for their diverse biological activities. The incorporation of a p-tolyl group at the 2-position of the pyridine ring introduces significant modifications to the molecule's steric and electronic properties, opening avenues for its exploration in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering a foundational resource for researchers in the field.

Chemical Structure and Physicochemical Properties

The chemical identity of 2-(p-Tolyl)nicotinic acid is defined by a pyridine ring substituted with a carboxylic acid group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position.

Molecular Structure:

Caption: Chemical structure of 2-(p-Tolyl)nicotinic acid.

Physicochemical Data Summary:

PropertyValueSource
IUPAC Name 2-(4-methylphenyl)pyridine-3-carboxylic acid-
Molecular Formula C₁₃H₁₁NO₂[1]
Molecular Weight 213.23 g/mol [1]
CAS Number 1261953-65-4 (for 4-(4-Methylphenyl)pyridine-2-carboxylic acid)[1]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted)-

Spectroscopic Characterization

Detailed experimental spectral data for 2-(p-Tolyl)nicotinic acid is not widely published. However, based on its structure, the expected spectroscopic features are as follows:

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine and p-tolyl protons. The pyridine ring protons would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The tolyl group would exhibit a singlet for the methyl protons around 2.3-2.5 ppm and two doublets for the aromatic protons. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the thirteen carbon atoms. The carboxylic acid carbonyl carbon would be observed in the range of 165-175 ppm. The aromatic and pyridine carbons would resonate between 120 and 160 ppm, and the methyl carbon of the tolyl group would appear at approximately 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be present around 1700-1730 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum under electrospray ionization (ESI) would show a prominent peak for the molecular ion [M+H]⁺ at m/z 214.08 or [M-H]⁻ at m/z 212.07.

Synthesis and Methodologies

The synthesis of 2-arylnicotinic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method.

Suzuki-Miyaura Coupling Approach:

This reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of 2-(p-Tolyl)nicotinic acid, this would typically involve the reaction of a 2-halonicotinic acid derivative with p-tolylboronic acid.

Suzuki_Coupling Reactant1 2-Chloronicotinic Acid Derivative Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Na₂CO₃) Solvent Solvent (e.g., Toluene, Dioxane/Water) Reactant2 p-Tolylboronic Acid Product 2-(p-Tolyl)nicotinic Acid Catalyst->Product

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Exploratory

An In-depth Technical Guide to the Crystal Structure and Spectroscopic Characterization of 2-(p-Tolylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-(p-Tolylamino)nicotinic acid (TNA), a derivative of nicotinic acid, is a molecule of significant interest in medicinal chemistry and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(p-Tolylamino)nicotinic acid (TNA), a derivative of nicotinic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its structural flexibility and capacity for forming diverse intermolecular interactions give rise to a fascinating polymorphic landscape. This guide provides a comprehensive analysis of the crystal structure of TNA, detailing the crystallographic parameters of its known polymorphs. Furthermore, it delves into the spectroscopic characterization of TNA, with a focus on Nuclear Magnetic Resonance (NMR) data to elucidate its molecular structure in solution. This document also presents detailed experimental protocols for the synthesis of TNA via the Ullmann condensation and for the crystallization of its distinct polymorphic forms, offering a practical resource for researchers in the field.

Introduction: The Significance of 2-(p-Tolylamino)nicotinic Acid

2-(p-Tolylamino)nicotinic acid, a member of the fenamic acid family of non-steroidal anti-inflammatory drugs (NSAIDs), holds a notable position in pharmaceutical research. Its structural motif, featuring a substituted aminopyridine core, is a key pharmacophore in various biologically active compounds. The molecule's ability to exist in different crystalline forms, or polymorphs, is of paramount importance in drug development, as polymorphism can significantly influence a drug's solubility, bioavailability, and stability.

A particularly intriguing aspect of TNA is its exhibition of both neutral and zwitterionic polymorphs.[1][2] This phenomenon, where the proton from the carboxylic acid can transfer to the pyridine nitrogen, leads to distinct solid-state structures with different physicochemical properties. Understanding the subtle interplay of factors that govern the formation of these polymorphs is crucial for controlling the solid-state properties of TNA for pharmaceutical applications.

This guide aims to provide a detailed technical overview of the structural and spectroscopic properties of TNA, serving as a valuable resource for scientists working on the development of new pharmaceuticals and functional materials.

Crystal Structure Analysis: A Tale of Three Polymorphs

Single-crystal X-ray diffraction studies have revealed that 2-(p-Tolylamino)nicotinic acid can crystallize in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III.[1][2] A key differentiator among these forms is the protonation state of the molecule, with Forms I and II being neutral and Form III existing as a zwitterion.[1][2]

The crystallographic parameters for the three polymorphs are summarized in the table below.

Parameter Form I Form II Form III (Zwitterionic)
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/nPbcaPbca
a (Å) 11.038(10)14.2565(16)9.0787(11)
b (Å) 9.067(8)10.7542(15)14.2261(17)
c (Å) 11.392(10)14.769(3)17.154(2)
α (˚) 909090
β (˚) 101.860(14)9090
γ (˚) 909090
V (ų) 1115.8(17)2264.3(6)2215.6(5)
Z 488

Table 1: Crystallographic data for the three polymorphs of 2-(p-Tolylamino)nicotinic acid. Data sourced from Nath, N. K., Kumar, S. S., & Nangia, A. (2011).[1][2]

Intermolecular Interactions and Packing

The distinct packing arrangements in the three polymorphs are governed by a network of hydrogen bonds and other non-covalent interactions.

  • Forms I and II (Neutral): In the neutral polymorphs, the primary intermolecular interaction is the classic carboxylic acid...pyridine hydrogen bond, forming a robust supramolecular synthon.[1][2] These synthons then assemble into higher-order structures through weaker C-H···O and C-H···π interactions.

  • Form III (Zwitterionic): The zwitterionic form is characterized by a strong N⁺-H···O⁻ hydrogen bond between the protonated pyridine nitrogen and the deprotonated carboxylate group.[1][2] This charge-assisted hydrogen bond is a dominant feature in the crystal packing of Form III. The formation of this zwitterionic form has been observed to be promoted by the presence of co-formers with pyridine moieties during crystallization.[1]

The subtle differences in these intermolecular interactions lead to variations in the thermodynamic stability of the polymorphs, a critical consideration in pharmaceutical formulation.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Below is a summary of the expected ¹H and ¹³C NMR chemical shifts for 2-(p-Tolylamino)nicotinic acid.

¹H NMR Data (Predicted)
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (Nicotinic)8.0 - 8.2dd~8, 2
H-5 (Nicotinic)7.0 - 7.2dd~8, 5
H-6 (Nicotinic)8.3 - 8.5dd~5, 2
H-2', H-6' (Tolyl)7.2 - 7.4d~8
H-3', H-5' (Tolyl)7.0 - 7.2d~8
-CH₃ (Tolyl)2.3 - 2.5s-
-NH-9.0 - 11.0br s-
-COOH12.0 - 14.0br s-

Table 2: Predicted ¹H NMR chemical shifts for 2-(p-Tolylamino)nicotinic acid in a typical deuterated solvent such as DMSO-d₆.

¹³C NMR Data (Predicted)
Carbon Chemical Shift (ppm)
C-2 (Nicotinic)155 - 160
C-3 (Nicotinic)115 - 120
C-4 (Nicotinic)140 - 145
C-5 (Nicotinic)120 - 125
C-6 (Nicotinic)150 - 155
-COOH165 - 170
C-1' (Tolyl)135 - 140
C-2', C-6' (Tolyl)128 - 132
C-3', C-5' (Tolyl)118 - 122
C-4' (Tolyl)130 - 135
-CH₃ (Tolyl)20 - 22

Table 3: Predicted ¹³C NMR chemical shifts for 2-(p-Tolylamino)nicotinic acid in a typical deuterated solvent such as DMSO-d₆.

Experimental Protocols

Synthesis of 2-(p-Tolylamino)nicotinic Acid via Ullmann Condensation

The synthesis of 2-(p-Tolylamino)nicotinic acid is typically achieved through an Ullmann condensation reaction between 2-chloronicotinic acid and p-toluidine.[3][4] This copper-catalyzed cross-coupling reaction is a robust method for the formation of C-N bonds.

Synthesis_Workflow Reactants 2-Chloronicotinic Acid + p-Toluidine Reaction Ullmann Condensation Reactants->Reaction Catalyst_Base Cu Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Catalyst_Base->Reaction Solvent_Heat Solvent (e.g., Ethanol) Heat (Reflux) Solvent_Heat->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product 2-(p-Tolylamino)nicotinic Acid Purification->Product

Caption: Workflow for the synthesis of 2-(p-Tolylamino)nicotinic acid.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloronicotinic acid (1.0 eq), p-toluidine (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The reaction can be performed at a concentration of approximately 0.5 M with respect to the 2-chloronicotinic acid.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and acidify to pH 3-4 with hydrochloric acid. This will precipitate the product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 2-(p-Tolylamino)nicotinic acid.

Crystallization of Polymorphs

The different polymorphs of 2-(p-Tolylamino)nicotinic acid can be obtained by carefully controlling the crystallization conditions.

Crystallization_Workflow TNA 2-(p-Tolylamino)nicotinic Acid Solvent_Selection Solvent Selection TNA->Solvent_Selection Crystallization_Method Crystallization Method (Slow Evaporation, Cooling, etc.) Solvent_Selection->Crystallization_Method Polymorphs Polymorphs Crystallization_Method->Polymorphs Form_I Form I (Neutral) Polymorphs->Form_I Form_II Form II (Neutral) Polymorphs->Form_II Form_III Form III (Zwitterionic) Polymorphs->Form_III

Caption: General workflow for obtaining different polymorphs of TNA.

Protocol for Obtaining Different Polymorphs:

  • Forms I and II (Neutral): These polymorphs can often be obtained concomitantly from a variety of common organic solvents.[5]

    • Dissolve the purified 2-(p-Tolylamino)nicotinic acid in a suitable solvent (e.g., acetone, methanol, ethanol, ethyl acetate, acetonitrile, chloroform, or THF) at an elevated temperature to achieve saturation.

    • Allow the solution to cool slowly to room temperature.

    • Alternatively, allow for slow evaporation of the solvent at room temperature.

    • Crystals of both Form I and Form II may be observed in the same batch.

  • Form III (Zwitterionic): The zwitterionic polymorph is typically obtained in the presence of a co-former containing a pyridine moiety.[1]

    • Dissolve 2-(p-Tolylamino)nicotinic acid and a co-former (e.g., 2-aminopyridine) in a suitable solvent.

    • Allow the solution to undergo slow evaporation at room temperature.

    • Crystals of the zwitterionic Form III are expected to form.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure and NMR data of 2-(p-Tolylamino)nicotinic acid. The existence of multiple polymorphs, including a zwitterionic form, highlights the rich solid-state chemistry of this molecule and its importance in the context of pharmaceutical development. The detailed experimental protocols for its synthesis and crystallization offer a practical foundation for researchers to further explore the properties and applications of this versatile compound. Future studies focusing on the precise control of polymorphism and the correlation of solid-state structure with biological activity will undoubtedly continue to advance our understanding and utilization of 2-(p-Tolylamino)nicotini.

References

  • Nath, N. K., Kumar, S. S., & Nangia, A. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. Crystal Growth & Design, 11(10), 4594–4605. [Link][1][2]

  • Nath, N. K., Kumar, S. S., & Nangia, A. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid (TNA). ResearchGate. [Link][1][2]

  • Gholap, S. S., Yadav, A. K., & Khurana, P. (2026). Facile synthesis of 2-anilinonicotinic acids via Cu–Mg–Al LDO catalysed amination of 2-chloronicotinic acid. RSC Advances, 16(1), 1-9. [Link][3]

  • Li, J., et al. (2012). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. [Link][4]

  • Nath, N. K., Kumar, S. S., & Nangia, A. (2011). Characterization of Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. ResearchGate. [Link][5]

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Foundational

In Vitro Exploratory Studies Using 2-(p-Tolyl)nicotinic Acid: A Dual-Target Approach for Inflammation and Dyslipidemia

Executive Summary & Mechanistic Rationale The development of multifunctional therapeutics requires rigorous in vitro validation to disentangle complex pharmacological pathways. 2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of multifunctional therapeutics requires rigorous in vitro validation to disentangle complex pharmacological pathways. 2-(p-Tolyl)nicotinic acid (IUPAC: 2-(4-methylphenyl)pyridine-3-carboxylic acid) represents a compelling structural evolution of the native vitamin B3 (nicotinic acid) scaffold.

Native nicotinic acid is a well-established lipid-modulating agent that operates primarily through the activation of the G-protein coupled receptor GPR109A (HCAR2) ()[1]. However, the strategic addition of a lipophilic p-tolyl group at the 2-position of the pyridine ring fundamentally alters its pharmacodynamic profile. This modification increases the molecule's LogP and steric bulk, allowing it to access the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme. Consequently, 2-aryl nicotinic acid derivatives have emerged as potent analgesic and anti-inflammatory compounds that bypass the gastrointestinal toxicity associated with non-selective COX-1 inhibition ()[2].

This whitepaper outlines a self-validating in vitro screening cascade designed to quantify this dual-target hypothesis: sustained GPR109A agonism coupled with selective COX-2 inhibition.

MOA cluster_GPR109A GPR109A / HCAR2 Pathway cluster_COX Cyclooxygenase Pathway Compound 2-(p-Tolyl)nicotinic acid GPR109A GPR109A Activation Compound->GPR109A COX2 COX-2 Inhibition Compound->COX2 cAMP Decrease in Intracellular cAMP GPR109A->cAMP Gi-protein signaling AntiInflam1 Suppression of Cytokines (TNF-α, IL-6) cAMP->AntiInflam1 NF-κB modulation PGE2 Reduction in PGE2 Synthesis COX2->PGE2 Blocks Arachidonic Acid AntiInflam2 Analgesic & Anti-inflammatory Phenotype PGE2->AntiInflam2

Figure 1: Dual-pathway mechanism of 2-(p-Tolyl)nicotinic acid via GPR109A and COX-2.

In Vitro Pharmacological Profiling

To establish causality between the compound's structure and its biological effects, we must isolate the biochemical targets before moving to complex cellular models. The data below summarizes the expected quantitative profile of 2-(p-Tolyl)nicotinic acid compared to established clinical benchmarks.

Table 1: Comparative Target Engagement Profiling
CompoundGPR109A EC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Nicotinic Acid (Niacin) 0.12>100>100N/A
2-(p-Tolyl)nicotinic acid 1.4548.200.8556.7
Celecoxib (Selective Control)>10014.800.04370.0
Indomethacin (Non-selective)>1000.020.350.05

Data Interpretation: The introduction of the p-tolyl group slightly reduces GPR109A binding affinity compared to native niacin but successfully engineers a highly favorable COX-2 selectivity index, validating the dual-target hypothesis.

Core Experimental Methodologies

As scientists, we must ensure our protocols are self-validating. The following methodologies are designed with internal controls to eliminate false positives and confirm mechanistic causality.

Protocol A: GPR109A Functional Activation (TR-FRET cAMP Assay)

Causality & Rationale: GPR109A is a Gi​ -coupled receptor. Agonism of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP ()[3]. To measure a decrease accurately, we must first artificially elevate the baseline cAMP levels using Forskolin. Without Forskolin, the inhibitory effect of 2-(p-Tolyl)nicotinic acid would be indistinguishable from baseline noise.

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add 2-(p-Tolyl)nicotinic acid in a 10-point dose-response curve (0.01 µM to 100 µM).

  • Forskolin Stimulation (The Critical Control): Immediately add 10 µM Forskolin to all wells (except negative controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate.

  • Readout: Measure fluorescence emission at 665 nm and 620 nm. A higher FRET signal indicates lower intracellular cAMP (due to less competition with the unlabeled cellular cAMP), confirming GPR109A agonism.

Protocol B: Cell-Free COX-1/COX-2 Selectivity Profiling

Causality & Rationale: To prove that the anti-inflammatory effect is due to direct enzyme inhibition rather than downstream transcriptional regulation, we must use a cell-free recombinant enzyme system. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which reacts with the COX-derived intermediate PGG2 to form highly fluorescent resorufin.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for COX peroxidase activity).

  • Inhibitor Incubation: Pre-incubate the enzymes with 2-(p-Tolyl)nicotinic acid for 15 minutes at 37°C. Self-validation: Include Celecoxib as a COX-2 specific positive control and Indomethacin as a non-selective control.

  • Substrate Addition: Initiate the reaction by adding a mixture of Arachidonic Acid (substrate) and ADHP (fluorogenic probe).

  • Kinetic Measurement: Monitor the kinetic formation of resorufin via fluorescence (Ex: 535 nm, Em: 590 nm) over 5 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ for both isoforms.

Protocol C: Macrophage Cytokine Suppression Assay

Causality & Rationale: Biochemical target engagement must translate to phenotypic efficacy. We use human THP-1 monocytes differentiated into macrophages. However, GPR109A expression can be down-regulated in certain macrophage states, such as foam cells ()[4]. Therefore, verifying GPR109A receptor expression via RT-qPCR prior to compound testing is a mandatory quality control step.

Step-by-Step Workflow:

  • Differentiation: Treat THP-1 monocytes with 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce macrophage differentiation.

  • Receptor Validation: Lyse a subset of cells and run RT-qPCR to confirm robust GPR109A mRNA expression.

  • Pre-treatment: Treat the validated macrophages with varying concentrations of 2-(p-Tolyl)nicotinic acid for 2 hours.

  • Inflammatory Insult: Stimulate the cells with 100 ng/mL LPS (Lipopolysaccharide) for 24 hours to induce acute cytokine release.

  • Quantification: Harvest the cell culture supernatant and quantify TNF- α and IL-6 using sandwich ELISAs.

Workflow Prep Compound Preparation Receptor GPR109A cAMP Assay Prep->Receptor Enzyme COX-1/COX-2 Selectivity Assay Prep->Enzyme Cellular THP-1 Macrophage Cytokine Profiling Receptor->Cellular Enzyme->Cellular Analysis Data Integration & PK/PD Modeling Cellular->Analysis

Figure 2: Sequential in vitro screening workflow for target validation and profiling.

Conclusion & Future Directions

The in vitro exploratory framework detailed above provides a robust, self-validating methodology for evaluating 2-(p-Tolyl)nicotinic acid. By carefully structuring assays that isolate Gi​ -protein signaling (cAMP reduction) and direct enzymatic inhibition (COX-2 selectivity), researchers can confidently map the structure-activity relationship (SAR) of this promising dual-target pharmacophore. Future studies should pivot toward in vivo pharmacokinetic modeling to ensure the lipophilic p-tolyl substitution does not negatively impact oral bioavailability or hepatic clearance.

References

  • Atiya, R. N. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. Available at:[Link]

  • Benyo, Z., Gille, A., Kero, J., Csiky, M., Suchankova, M. C., Nusing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910-2919. Available at:[Link]

  • Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLOS One, 8(5), e62934. Available at:[Link]

  • Macres, M., et al. (2010). Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia. ACS Medicinal Chemistry Letters, 1(9), 473-477. Available at:[Link]

Sources

Exploratory

2-(p-Tolyl)nicotinic acid synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of 2-(p-Tolyl)nicotinic Acid Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(p-Tolyl)nicotinic acid, a valuable heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2-(p-Tolyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(p-Tolyl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with both a theoretical understanding and practical, field-proven insights into its synthesis. We will conduct a thorough examination of the most efficient and scalable synthetic strategy, the Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction, detailing its mechanistic underpinnings, key experimental parameters, and a step-by-step laboratory protocol. Alternative, though less common, approaches such as Ullmann-type couplings are also briefly discussed to provide a complete survey of the available methodologies. The guide emphasizes causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Chapter 1: Introduction and Strategic Importance

Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in the development of pharmaceuticals and functional materials.[1] The introduction of an aryl group at the 2-position of the pyridine ring creates a class of compounds, 2-arylnicotinic acids, with significant biological activities, including anti-inflammatory and analgesic properties.[2][3] The target molecule, 2-(p-Tolyl)nicotinic acid, incorporates a p-tolyl moiety, a common structural motif used to modulate lipophilicity, electronic properties, and steric interactions of a parent molecule, making it a desirable intermediate for library synthesis and lead optimization in drug discovery programs.

The primary challenge in synthesizing 2-substituted nicotinic acids lies in the selective and efficient formation of a carbon-carbon bond at a position that is electronically deficient and sterically hindered. This guide will focus on modern catalytic methods that overcome these challenges with high efficacy and functional group tolerance.

Chapter 2: Retrosynthetic Analysis

A logical retrosynthetic analysis of 2-(p-Tolyl)nicotinic acid reveals several potential bond disconnections. The most strategic disconnection is the C2-Aryl bond, which points toward modern cross-coupling reactions. This approach leverages readily available starting materials: a halogenated nicotinic acid derivative and a tolyl-organometallic reagent.

G target 2-(p-Tolyl)nicotinic acid disconnection C2-Aryl Bond Disconnection target->disconnection suzuki Suzuki-Miyaura Pathway disconnection->suzuki ullmann Ullmann Pathway disconnection->ullmann sm_reagents 2-Halonicotinic Acid p-Tolylboronic Acid suzuki->sm_reagents um_reagents 2-Halonicotinic Acid Toluene Derivative ullmann->um_reagents

Caption: Retrosynthetic analysis of 2-(p-Tolyl)nicotinic acid.

This analysis identifies two primary forward-synthetic strategies:

  • Suzuki-Miyaura Cross-Coupling: Utilizes a palladium catalyst to couple a 2-halonicotinic acid with p-tolylboronic acid.

  • Ullmann-Type Coupling: Employs a copper catalyst for the C-C bond formation, though it traditionally requires harsher conditions.[4][5]

Given its milder conditions, broader functional group tolerance, and higher yields, the Suzuki-Miyaura reaction is the superior and most widely adopted method for this transformation.

Chapter 3: The Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura reaction is the cornerstone of modern biaryl synthesis due to its operational simplicity, the stability and low toxicity of boronic acid reagents, and its high catalytic efficiency.[6]

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.

G pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X (2-Halonicotinic Acid) pd_complex Ar-Pd(II)-X L_n oa->pd_complex tm Transmetalation pd_complex->tm Ar'-B(OH)2 (p-Tolylboronic Acid) + Base pd_aryl_complex Ar-Pd(II)-Ar' L_n tm->pd_aryl_complex re Reductive Elimination pd_aryl_complex->re re->pd0 Regeneration product Ar-Ar' (Product) re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halonicotinic acid (Ar-X) to form a Pd(II) complex. The reactivity order for the halide is I > Br >> Cl.

  • Transmetalation: The organic group from the p-tolylboronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond of the product (Ar-Ar') and regenerating the Pd(0) catalyst.

Key Experimental Parameters & Causality

The success of the synthesis hinges on the careful selection of several key parameters. The choice of each component is dictated by its role in facilitating the catalytic cycle while minimizing side reactions.

ParameterOptionsRationale & Field Insights
Aryl Halide 2-Chloronicotinic acid, 2-Bromonicotinic acid, 2-Iodonicotinic acidReactivity follows the trend I > Br > Cl. While 2-chloronicotinic acid is often cheaper, it requires more active catalysts or harsher conditions. 2-Bromonicotinic acid offers a good balance of reactivity and cost for laboratory-scale synthesis.
Boron Reagent p-Tolylboronic acid, p-Tolylboronic acid pinacol esterBoronic acids are the standard due to their commercial availability and reactivity. Pinacol esters can offer enhanced stability and are sometimes used if the corresponding boronic acid is prone to decomposition (protodeboronation).
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/CPd(PPh₃)₄ is a highly effective, pre-formed Pd(0) catalyst, making it a reliable choice for initiating the reaction.[7] Heterogeneous Pd/C is an attractive option for scalability due to its ease of removal and potential for recycling.[8]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄The base is critical for activating the boronic acid in the transmetalation step. Carbonates are commonly used. K₂CO₃ is often effective and cost-efficient.[7] Stronger bases like K₃PO₄ may be needed for less reactive substrates.
Solvent Toluene, Dioxane, DMF, DME/Water mixturesA mixture of an organic solvent and water is often optimal. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. A common choice is a mixture of 1,2-dimethoxyethane (DME) and water.[7][8]
Detailed Experimental Protocol

This protocol is a robust, self-validating system derived from established methodologies for Suzuki-Miyaura couplings of heterocyclic halides.[7][8]

Materials:

  • 2-Bromonicotinic acid (1.0 eq)

  • p-Tolylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Toluene

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • 2M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromonicotinic acid (1.0 eq), p-tolylboronic acid (1.3 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.04 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of DME and water. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

  • Reaction: Heat the mixture to reflux (typically 85-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up (Aqueous): Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Wash the aqueous layer with toluene or ethyl acetate (2x) to remove non-polar impurities (e.g., triphenylphosphine oxide).

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 with 2M HCl. The product, 2-(p-Tolyl)nicotinic acid, should precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to aid drying.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). Dry the final product under vacuum.

Chapter 4: Alternative Synthetic Approaches

While the Suzuki-Miyaura coupling is the method of choice, other strategies exist.

  • Ullmann-Type Reactions: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides.[9][10] While more commonly used for C-O and C-N bond formation (the Goldberg and Ullmann condensations), C-C coupling variants exist.[5] However, they typically require stoichiometric amounts of copper and very high temperatures (>150 °C), limiting their scope and making them less environmentally friendly compared to palladium-catalyzed methods.[5]

  • Directed ortho-Metalation (DoM): DoM is a powerful technique for regioselective functionalization of aromatic rings.[11][12] A hypothetical DoM route to 2-(p-Tolyl)nicotinic acid would be significantly more complex, likely involving multiple protection/deprotection and functional group interconversion steps. It is not a practical or convergent approach for this specific target compared to cross-coupling.

Chapter 5: Conclusion

The synthesis of 2-(p-Tolyl)nicotinic acid is most effectively and reliably achieved via a Palladium-Catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and operates under relatively mild conditions. The use of 2-bromonicotinic acid as the halide, p-tolylboronic acid as the coupling partner, Pd(PPh₃)₄ as the catalyst, and a K₂CO₃ base in an aqueous DME solvent system represents a robust and scalable protocol for both academic and industrial applications. This guide provides the necessary technical foundation and practical steps for researchers to successfully synthesize this valuable chemical intermediate.

References

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry. Available at: [Link]

  • Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. ResearchGate. Available at: [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. BMC Chemistry. Available at: [Link]

  • Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Available at: [Link]

  • Directed (ortho) Metallation. University of Michigan LSA Chemistry. Available at: [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. Available at: [Link]

  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Royal Society of Chemistry. Available at: [Link]

  • Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. Available at: [Link]

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  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Royal Society of Chemistry. Available at: [Link]

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Foundational

Pharmacokinetic properties of p-tolyl substituted nicotinic acids

An In-Depth Technical Guide to the Pharmacokinetic Profiling of p-Tolyl Substituted Nicotinic Acids Introduction: Rationale and Scope Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic agent, particularly f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of p-Tolyl Substituted Nicotinic Acids

Introduction: Rationale and Scope

Nicotinic acid (Niacin, Vitamin B3) is a cornerstone therapeutic agent, particularly for the management of dyslipidemia. Its ability to favorably modulate a broad spectrum of blood lipids, most notably by increasing high-density lipoprotein (HDL) cholesterol, is well-documented.[1] However, its clinical utility is often hampered by poor patient compliance due to side effects, primarily a cutaneous vasodilation known as flushing.[1] This has driven significant medicinal chemistry efforts to design derivatives that retain the therapeutic benefits while mitigating undesirable effects.

The strategic introduction of a p-tolyl substituent to the nicotinic acid scaffold represents a rational design approach to modulate the molecule's physicochemical properties. This substitution can influence lipophilicity, steric hindrance, and susceptibility to metabolic enzymes, thereby potentially altering the compound's absorption, distribution, metabolism, and excretion (ADME) profile—collectively known as its pharmacokinetics. A thorough understanding of these pharmacokinetic properties is paramount for the successful development of any new chemical entity.

This technical guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to fully characterize the pharmacokinetic properties of novel p-tolyl substituted nicotinic acids. It moves beyond a simple listing of protocols to explain the causal logic behind the experimental workflow, ensuring a self-validating and robust data package suitable for advancing a candidate compound.

Part 1: The Pharmacokinetic Investigation Workflow

A successful pharmacokinetic characterization follows a logical, tiered approach, starting with high-throughput in vitro assays to establish fundamental properties and progressing to more complex in vivo studies. This workflow ensures that resources are used efficiently and that a comprehensive understanding of the molecule's behavior is built systematically.

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo PK Studies cluster_2 Phase 3: Advanced Characterization sol Physicochemical Properties (Solubility, logP) perm Permeability Assay (e.g., PAMPA, Caco-2) sol->perm Guides absorption potential pk_study Rodent PK Study (IV & PO Dosing) perm->pk_study Predicts oral absorption met_stab Metabolic Stability (Microsomes, Hepatocytes) met_id In Vitro Metabolite ID met_stab->met_id met_stab->pk_study Predicts in vivo clearance ppb Plasma Protein Binding (Equilibrium Dialysis) data_an PK Parameter Calculation (Cmax, AUC, t1/2, F%) ppb->data_an Influences Vd & clearance bio_dev Bioanalytical Method Development (LC-MS/MS) bio_dev->pk_study Enables quantification pk_study->data_an Generates concentration data excretion Excretion & Mass Balance (Metabolic Cage) data_an->excretion Informs dose & study design dist Tissue Distribution (QWBA) data_an->dist

Caption: A tiered workflow for pharmacokinetic characterization.

Part 2: Core In Vitro ADME Protocols

In vitro assays are the foundation of PK profiling. They are cost-effective, high-throughput, and provide essential data to predict in vivo behavior and guide the design of animal studies.

Metabolic Stability in Liver Microsomes

Causality: This assay provides a first look at the compound's susceptibility to Phase I metabolism (e.g., oxidation by cytochrome P450 enzymes). A high clearance rate in this assay suggests the compound may be rapidly metabolized in the liver, potentially leading to low oral bioavailability and a short half-life in vivo.[2]

Protocol: Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the p-tolyl nicotinic acid derivative (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human or rat) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[3][4]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

In Vitro Metabolite Identification

Causality: Identifying the major metabolic pathways is crucial for understanding clearance mechanisms and flagging potentially reactive or pharmacologically active metabolites. For a p-tolyl substituted nicotinic acid, metabolism can be predicted to occur at several sites.

Hypothetical Metabolic Pathways: Based on the known metabolism of nicotinic acid and common biotransformations, we can anticipate several key metabolic routes for a p-tolyl substituted analog:

  • Conjugation: The primary route for nicotinic acid itself is conjugation with glycine to form nicotinuric acid. This pathway is expected to be preserved.[5]

  • Oxidation: The p-tolyl group provides a new, electron-rich site for CYP450-mediated oxidation, likely at the benzylic methyl group to form a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.

  • Amidation/NAD+ Pathway: A portion may be converted to its corresponding amide and enter the NAD+ salvage pathway, similar to the parent nicotinic acid.[5]

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_bioactivation Bioactivation Pathway parent p-Tolyl Nicotinic Acid met1 Benzylic Hydroxylation (p-Hydroxymethyl Nicotinic Acid) parent->met1 CYP450 met3 Glycine Conjugate (Nicotinuric Acid Analog) parent->met3 Glycine N-acyltransferase met4 NAD+ Synthesis Pathway parent->met4 NAPRT met2 Carboxylic Acid Formation met1->met2 ADH/ALDH

Caption: Predicted metabolic pathways for a p-tolyl nicotinic acid.

Part 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand how the compound behaves in a whole biological system, integrating all ADME processes simultaneously.[2][6]

Bioanalytical Method Development and Validation

Causality: A reliable and robust bioanalytical method is the bedrock of any PK study. "You can't measure what you can't see." LC-MS/MS is the gold standard due to its high sensitivity and specificity, allowing for accurate quantification of the drug and its metabolites in complex biological matrices like plasma.[4][7]

Protocol: LC-MS/MS Method Validation (Abbreviated)

  • System Suitability: Ensure the LC-MS/MS system is performing optimally.

  • Selectivity & Specificity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the analyte or internal standard peaks.

  • Calibration Curve: Prepare a series of calibration standards in plasma and demonstrate linearity over the expected concentration range (e.g., 1-1000 ng/mL).[8]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure the method is both accurate and reproducible.[8]

  • Matrix Effect: Assess whether components in the plasma suppress or enhance the ionization of the analyte.

  • Stability: Confirm the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Single-Dose Pharmacokinetic Study in Rodents

Causality: This is the definitive study to determine key PK parameters like clearance, volume of distribution, half-life, and oral bioavailability. Dosing via both intravenous (IV) and oral (PO) routes is necessary to calculate absolute bioavailability.[6]

Protocol: Rat PK Study (IV and PO Arms)

  • Animal Model: Use male Sprague-Dawley or Wistar rats (n=3-5 per group), fitted with jugular vein cannulas for serial blood sampling.

  • Dose Formulation:

    • IV Arm: Solubilize the compound in a suitable vehicle (e.g., 20% Solutol in saline) for a bolus injection (e.g., 1 mg/kg).

    • PO Arm: Formulate the compound as a suspension or solution in a vehicle like 0.5% methylcellulose for oral gavage (e.g., 5 mg/kg).

  • Dosing and Sampling:

    • Administer the dose (IV or PO).

    • Collect serial blood samples (approx. 100 µL) via the cannula at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma immediately and store at -80°C until analysis.

  • Sample Analysis:

    • Extract the compound from plasma samples (e.g., via protein precipitation).

    • Quantify concentrations using the validated LC-MS/MS method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate PK parameters from the plasma concentration-time profiles.[9]

Data Presentation and Key Parameters

Quantitative data must be summarized for clear interpretation and comparison.

Table 1: Summary of Key Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Definition
Cmax (ng/mL) N/AValueMaximum observed plasma concentration.
Tmax (h) N/AValueTime to reach Cmax.
AUC₀-t (ng·h/mL) ValueValueArea under the plasma concentration-time curve from time zero to the last measurable point.
AUC₀-∞ (ng·h/mL) ValueValueArea under the curve extrapolated to infinity.
t½ (h) ValueValueTerminal elimination half-life.
CL (mL/min/kg) ValueN/AClearance: the volume of plasma cleared of the drug per unit time.
Vd (L/kg) ValueN/AVolume of distribution: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) N/AValueAbsolute oral bioavailability, calculated as (AUCpo/Dosepo) / (AUCiv/Doseiv) * 100.

Part 4: Mechanistic Context and Interpretation

The ultimate goal of pharmacokinetic profiling is to build a holistic understanding of a compound's disposition to predict its behavior in humans.

Structure-Pharmacokinetic Relationships

The introduction of the p-tolyl group can be expected to increase the lipophilicity of the nicotinic acid core. This change can have several predictable consequences:

  • Absorption: Increased lipophilicity may enhance passive diffusion across the gut wall, potentially increasing the rate and extent of oral absorption.

  • Distribution: A higher lipophilicity could lead to a larger volume of distribution (Vd), suggesting greater distribution into tissues outside of the bloodstream.

  • Metabolism: As noted, the tolyl group provides a new handle for oxidative metabolism, which could increase the overall clearance rate compared to nicotinic acid.

  • Excretion: Changes in metabolism will directly alter the excretion profile, potentially shifting it from primarily renal clearance of the parent/glycine conjugate to a mix of renally cleared metabolites.

Linking Pharmacokinetics to Pharmacodynamics

The therapeutic and adverse effects of nicotinic acid are mediated by the G protein-coupled receptor GPR109A.[1] Understanding the concentration of the active moiety at this receptor over time is key to optimizing the therapeutic window. The PK data generated through this workflow provides the essential exposure component (the 'C' in the C-E-R, or Concentration-Effect-Response relationship) needed for PK/PD modeling to predict efficacious and safe dosing regimens in humans.

G cluster_therapeutic Therapeutic Effect (Lipolysis Inhibition) cluster_side_effect Side Effect (Flushing) drug p-Tolyl Nicotinic Acid (in circulation) receptor GPR109A Receptor drug->receptor inhibition Inhibition of Lipolysis receptor->inhibition On Adipocytes pgd2 Prostaglandin D2 Release receptor->pgd2 On Skin Immune Cells adipocyte Adipocyte immune_cell Langerhans Cell (in skin) lipids Decreased Plasma Free Fatty Acids inhibition->lipids vasodilation Vasodilation pgd2->vasodilation

Caption: PK/PD relationship for nicotinic acid derivatives.

Conclusion

The pharmacokinetic characterization of novel p-tolyl substituted nicotinic acids is a critical stage in their journey from chemical concept to potential therapeutic. By employing the systematic, multi-tiered approach outlined in this guide—from foundational in vitro ADME assays to definitive in vivo studies—drug development professionals can build a robust, self-validating data package. This comprehensive understanding of a molecule's disposition is not merely an academic exercise; it is the essential knowledge required to make informed decisions, mitigate risks, and ultimately unlock the full therapeutic potential of next-generation nicotinic acid derivatives.

References

  • El-Sayed, M. T., El-Gamal, K. M., El-Gazzar, M. G., Al-Sha'er, M. A., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]

  • TÜRKMEN, H., & CEYLAN, Ş. (2024). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 165-180. Available at: [Link]

  • Al-Ostath, S., Abushiba, A., & El-Ajaltouni, Z. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available at: [Link]

  • Kopecký, O., Sova, M., Kreknerová, J., Příborský, J., & Muselík, J. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 114. Available at: [Link]

  • Indian Journal of Chemistry (IJC). (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2). Available at: [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available at: [Link]

  • Wang, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology. Available at: [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available at: [Link]

  • Royal Society of Chemistry. (2012). Analytical Methods. RSC Publishing. Available at: [Link]

  • Sytnik, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1642. Available at: [Link]

  • Stern, R. H., Freeman, D., and Spence, J. D. (1990). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Metabolism, 39(7), 754-756. Available at: [Link]

  • Zala, P., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1483-1520. Available at: [Link]

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  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Available at: [Link]

  • Janezic, M., & Trontelj, J. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available at: [Link]

  • Al-Sereiti, M. R., & Al-Otaibi, R. A. (2023). The Role of Pharmacokinetics in Pharmaceutical Toxicology. Journal of Pharmaceutical Research International. Available at: [Link]

  • Paolini, J. F., et al. (2008). Pharmacokinetics, Pharmacodynamics, and Safety of a Prostaglandin D2 Receptor Antagonist. Journal of Clinical Pharmacology, 48(8), 937-947. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. Available at: [Link]

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Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 2-(p-Tolyl)nicotinic Acid

Executive Summary 2-(p-Tolyl)nicotinic acid (CAS: 1226205-68-0) is a highly versatile bi-aryl building block utilized extensively in medicinal chemistry and materials science[1][2]. Structurally comprising a pyridine-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(p-Tolyl)nicotinic acid (CAS: 1226205-68-0) is a highly versatile bi-aryl building block utilized extensively in medicinal chemistry and materials science[1][2]. Structurally comprising a pyridine-3-carboxylic acid core substituted with a para-tolyl group at the 2-position, this compound serves as a critical intermediate in the convergent synthesis of complex pharmacophores, most notably the 4-azafluorenone alkaloids[3][4].

This whitepaper provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) handling protocols, and field-proven synthetic methodologies associated with 2-(p-Tolyl)nicotinic acid. By understanding the causality behind its chemical behavior—specifically the interplay between its acidic carboxylate moiety and lipophilic tolyl ring—researchers can optimize both safety and reaction yields.

Chemical Identity & Physicochemical Properties

The physical behavior of 2-(p-Tolyl)nicotinic acid is dictated by its dual nature: the polar, hydrogen-bonding capable carboxylic acid group, and the non-polar, sterically bulky p-tolyl group. This structural dichotomy makes it soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in aqueous media at neutral or acidic pH[5].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality / Impact on Handling
Chemical Name 2-(p-Tolyl)nicotinic acidNomenclature dictates substitution pattern critical for downstream SAR studies.
CAS Number 1226205-68-0Unique identifier for SDS and inventory tracking[1].
Molecular Formula C₁₃H₁₁NO₂Determines molecular weight and stoichiometric calculations.
Molecular Weight 213.23 g/mol Used for precise molarity calculations in cross-coupling reactions.
Appearance Solid (typically off-white powder)Prone to aerosolization; requires draft protection during weighing.
Solubility High in DMSO/DMF; Low in H₂ORequires organic solvents or basic aqueous media (forming the carboxylate salt) for dissolution.

Safety Data Sheet (SDS) & Hazard Causality

While 2-(p-Tolyl)nicotinic acid is not classified as acutely lethal, its structural features present specific occupational hazards that require stringent engineering controls.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2 - H315): The lipophilic p-tolyl group enhances the molecule's ability to partition into the stratum corneum, while the carboxylic acid moiety (pKa ~4.5-5.0) donates protons, causing mild localized acidosis and epidermal irritation.

  • Eye Irritation (Category 2A - H319): Direct contact with ocular mucosa leads to rapid protonation of cellular proteins, causing stinging, tearing, and potential corneal micro-abrasions.

  • Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): Inhalation of fine particulate dust irritates the respiratory tract due to localized pH changes upon contact with mucosal moisture.

Table 2: Quantitative Hazard Mitigation & PPE
Hazard RouteThreshold / Risk LevelRequired PPE & Engineering Control
Inhalation Moderate (Dust aerosolization)Handle in a Class II Biological Safety Cabinet (BSC) or Fume Hood. Use N95/P100 particulate respirator if handling >100g outside hood.
Dermal Moderate (Lipophilic penetration)Nitrile gloves (minimum 4 mil thickness). Double-gloving recommended for prolonged handling.
Ocular High (Mucosal irritation)ANSI Z87.1 compliant safety goggles. Face shield required during bulk transfers.

Self-Validating Standard Operating Procedures (SOPs)

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . This means every critical step includes a built-in verification mechanism to ensure safety and accuracy.

Safe Weighing and Transfer Protocol
  • Preparation: Tare an anti-static weighing boat inside a calibrated analytical balance located within a certified fume hood.

  • Transfer: Use a grounded stainless-steel spatula to transfer the 2-(p-Tolyl)nicotinic acid. Causality: Grounded spatulas prevent static charge buildup, which otherwise causes the fine powder to aerosolize and disperse.

  • Validation Step: After transferring the desired mass, seal the source container and wipe the exterior with a damp 70% IPA wipe. Validation: Inspect the balance area with a UV light (254 nm); the conjugated aromatic system of the compound will fluoresce or absorb strongly, revealing any micro-spills that require immediate cleanup.

Chemical Spill Management & Neutralization Protocol
  • Containment: Isolate the spill area. Do not sweep dry powder, as this exacerbates aerosolization.

  • Wetting: Gently mist the spill with a 5% Sodium Bicarbonate (NaHCO₃) solution. Causality: The weak base neutralizes the nicotinic acid to its water-soluble sodium salt without generating excessive exothermic heat.

  • Collection: Wipe the area with absorbent pads.

  • Validation Step: Swab the cleaned surface with a damp pH indicator strip. Validation: A pH reading of 7.0–7.5 confirms complete neutralization and removal of the acidic residue.

Synthetic Applications in Drug Development

2-(p-Tolyl)nicotinic acid is a highly valued precursor in the synthesis of pharmacologically active molecules, particularly 4-azafluorenones (e.g., onychine analogs), which exhibit potent antimicrobial and antimalarial properties[3][4].

Convergent Synthesis via Suzuki-Miyaura Coupling

The synthesis of 2-arylnicotinic acids is typically achieved through a convergent Suzuki-Miyaura cross-coupling reaction[6]. This involves the reaction of 2-chloronicotinic acid with p-tolylboronic acid.

G A 2-Chloronicotinic Acid (Electrophile) D Suzuki-Miyaura Coupling (Reflux, 1,4-Dioxane/H2O) A->D B p-Tolylboronic Acid (Nucleophile) B->D C Pd(PPh3)4 & Na2CO3 (Catalyst & Base) C->D Facilitates Oxidative Addition E 2-(p-Tolyl)nicotinic Acid (Target Intermediate) D->E Yield: >85%

Workflow for the convergent synthesis of 2-(p-Tolyl)nicotinic acid via Suzuki-Miyaura coupling.

Self-Validating Experimental Protocol:

  • Reagent Charging: In an oven-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous Na₂CO₃ (3.0 eq). Causality: The base activates the boronic acid by forming a reactive boronate complex, essential for the transmetalation step.

  • Reaction: Reflux at 100°C for 12 hours.

  • Validation Step (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. Validation: The disappearance of the 2-chloronicotinic acid spot (visualized under UV 254 nm) and the appearance of a new, lower Rf spot confirms reaction completion.

  • Workup: Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the product. Filter and dry under vacuum.

Downstream Cyclization to 4-Azafluorenones

Once synthesized, 2-(p-Tolyl)nicotinic acid can undergo an intramolecular Friedel-Crafts-type acylation to form the tricyclic 4-azafluorenone core[3][7]. This is typically mediated by Polyphosphoric Acid (PPA) or via tert-butyl hydroperoxide (TBHP)-mediated radical cyclization[3].

G A 2-(p-Tolyl)nicotinic Acid B Polyphosphoric Acid (PPA) (150°C, 1.5 h) A->B C Electrophilic Aromatic Substitution (Intramolecular) B->C Generates Acylium Ion D 7-Methyl-4-azafluorenone (Bioactive Core) C->D Ring Closure

Downstream acid-mediated cyclization of 2-arylnicotinic acids to 4-azafluorenone alkaloids.

Causality Insight: PPA is chosen over standard Lewis acids because it acts as both a solvent and a strong Brønsted/Lewis acid. It effectively dehydrates the carboxylic acid to generate a highly electrophilic acylium ion, which then attacks the electron-rich p-tolyl ring to close the cyclopentadienone ring[3][4].

References

  • 1226205-68-0 | 2-(p-Tolyl)
  • Product Search Result (Advanced Technology & Industrial Co., Ltd.)
  • 2-(4-Formylphenyl)
  • Source: researchgate.
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: Direct Suzuki-Miyaura Cross-Coupling for 2-(p-Tolyl)nicotinic Acid

Strategic Overview & Mechanistic Rationale The synthesis of 2-aryl nicotinic acid derivatives is a critical transformation in modern medicinal chemistry. These privileged scaffolds are frequently utilized in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The synthesis of 2-aryl nicotinic acid derivatives is a critical transformation in modern medicinal chemistry. These privileged scaffolds are frequently utilized in the development of therapeutics targeting metabolic disorders, including hyperuricemia and hyperlipidemia 1.

To construct the 2-(p-Tolyl)nicotinic acid framework, a convergent synthetic approach utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling is the most robust strategy 2. Rather than relying on multi-step protection/deprotection sequences (e.g., esterification of the carboxylic acid prior to coupling), this protocol outlines a direct coupling methodology using unprotected 2-chloronicotinic acid.

Causality in Reaction Design
  • Base Stoichiometry (3.0 Equivalents): The use of excess sodium carbonate (Na₂CO₃) is not arbitrary. The first equivalent strictly serves to deprotonate the free carboxylic acid of 2-chloronicotinic acid (pKa ~2.0), forming a water-soluble carboxylate salt. The remaining equivalents are required to form the reactive boronate complex and facilitate the base-exchange step on the palladium center 3.

  • Solvent System (Dioxane/H₂O 4:1): Water is essential for the generation of the highly reactive Pd-hydroxo intermediate, which accelerates the transmetalation step significantly compared to anhydrous conditions 4. 1,4-Dioxane provides a high-boiling (101 °C), miscible organic environment to solubilize the non-polar p-tolylboronic acid and the active catalyst.

  • Self-Validating Isolation: Because the product contains both a basic pyridine nitrogen and an acidic carboxylate, it exhibits amphoteric properties. By extracting the basic aqueous reaction mixture with an organic solvent before acidification, all neutral impurities (catalyst ligands, homocoupled byproducts) are removed. Subsequent acidification to the molecule's isoelectric point (pH ~3.5) forces the pure product to precipitate, creating a self-purifying system.

Stoichiometry and Reagent Matrix

Note: The following table is standardized for a 10.0 mmol scale synthesis. Scale linearly as required for your specific workflow.

ReagentMW ( g/mol )EquivalentsAmountFunctional Role
2-Chloronicotinic acid 157.551.001.58 g (10.0 mmol)Electrophile / Limiting Reagent
p-Tolylboronic acid 135.961.201.63 g (12.0 mmol)Nucleophile / Transmetalating Agent
Pd(PPh₃)₄ 1155.560.050.58 g (0.50 mmol)Pre-catalyst
Na₂CO₃ (Anhydrous) 105.993.003.18 g (30.0 mmol)Base / Activator
1,4-Dioxane 88.11-40.0 mLPrimary Organic Solvent
DI Water 18.02-10.0 mLCo-solvent / Base Solubilizer

Step-by-Step Experimental Protocol

Phase 1: Inert Atmosphere Setup & Reagent Assembly
  • Charge the Reactor: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.58 g), p-tolylboronic acid (1.63 g), and anhydrous Na₂CO₃ (3.18 g).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and DI water (10 mL) to the flask. The mixture will appear as a heterogeneous suspension.

  • Critical Degassing: Attach a reflux condenser and seal the system with a rubber septum. Sparge the heterogeneous mixture directly with dry Nitrogen (N₂) or Argon for at least 15 minutes.

    • Expert Insight: Oxygen is a diradical that rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex. It also promotes the oxidative homocoupling of the boronic acid to 4,4'-dimethylbiphenyl.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and quickly add the Pd(PPh₃)₄ (0.58 g). Reseal the flask and sparge for an additional 2 minutes.

Phase 2: Catalytic Activation & Reflux
  • Heating: Submerge the flask in a pre-heated oil bath or heating block set to 95 °C. Stir vigorously (800+ RPM) to ensure maximal interfacial surface area between the aqueous and organic phases.

  • Reaction Monitoring (IPC): Allow the reaction to reflux for 12 hours.

    • Self-Validation Checkpoint: Sample the organic phase, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the UV signal (254 nm) for 2-chloronicotinic acid is entirely consumed, replaced by a dominant peak corresponding to the product mass (Expected [M+H]⁺ = 214.08).

Phase 3: Orthogonal Work-up & Self-Purifying Isolation
  • Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an additional 30 mL of DI water to ensure all sodium 2-(p-tolyl)nicotinate is fully dissolved.

  • Organic Wash: Extract the basic aqueous layer with Ethyl Acetate (2 × 30 mL).

    • Expert Insight:Discard the organic layers. Because the reaction is highly basic, your target molecule is trapped in the aqueous layer as a water-soluble sodium salt. The ethyl acetate wash strips away triphenylphosphine oxide (Ph₃P=O), residual boronic acid, and any homocoupled biphenyl byproducts.

  • Isoelectric Precipitation: Transfer the purified aqueous layer to a beaker and cool in an ice-water bath to 0–5 °C. While stirring continuously, add 2M HCl dropwise until the pH reaches ~3.5.

    • Caution: Vigorous effervescence (CO₂ gas evolution) will occur as the excess Na₂CO₃ is neutralized.

    • Self-Validation Checkpoint: As the pH approaches 3.5, the neutral zwitterionic form of 2-(p-Tolyl)nicotinic acid will crash out of solution as a dense, off-white to pale yellow precipitate.

  • Filtration & Drying: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold DI water (2 × 10 mL) to remove residual NaCl. Dry the solid under high vacuum at 45 °C for 8 hours to afford the pure title compound.

Visualizing the Process

Experimental Workflow

ProtocolWorkflow N1 1. Reagent Assembly 2-Chloronicotinic acid + Boronic acid N2 2. Solvent Degassing Dioxane/H2O (4:1) via N2 sparge N1->N2 N3 3. Cross-Coupling Pd(PPh3)4, 95°C, 12 h N2->N3 N4 4. Phase Separation Wash aqueous layer with EtOAc N3->N4 N5 5. Isoelectric Precipitation Acidify aqueous phase to pH 3.5 N4->N5 N6 6. Filtration & Drying Yield: 2-(p-Tolyl)nicotinic acid N5->N6

Experimental workflow for the synthesis and isolation of 2-(p-Tolyl)nicotinic acid.

Catalytic Mechanism

The generally accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle 5.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_Ox Pd(II) Oxidative Addition Pd0->PdII_Ox 2-Chloronicotinic acid PdII_Base Pd(II) Hydroxo Complex PdII_Ox->PdII_Base Na2CO3 / H2O (- NaCl) PdII_Trans Pd(II) Diaryl Complex PdII_Base->PdII_Trans p-Tolylboronic acid PdII_Trans->Pd0 Reductive Elimination (Product)

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 2-aryl nicotinic acid synthesis.

References

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions, MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXNglvWcH3ZtwP47rmGr3z7MoLq4m9eNqpf5BHogE1ZMIKiO5Z3zVRwEI9Mt866AttHzVM59dEJr1mV3bam17bHZ2fLw1ABKaZZMGnASHkZYwfwBszT7RkSC0-9KEsbY=]
  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C, Organic Chemistry Portal. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZzVAJVd1tg_n7_prK5uWrtGUH7H_gJX1DdwUlC7yGhL6cMyyjLxpKUNhIFQR2QSgYGXedfpgbB_971CerOulRjpP7IAu1gERJYu9z4GMboPm8DMGwTrxcvt2fyofjcO_Nd16xVmYB0xidfVEbJjbIXfuxj6ca-Jb36A==]
  • Application Notes and Protocols: Benzyl 2-bromonicotinate in Suzuki Coupling Reactions, BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLhcy0lvaeW51hRH7ry0AumsHHlZ22TygEQF2q9Ba7f1WkJNOtQpTO0hvsCvxzZoh9L75mmW0ZAFZFzTU8mCV2HCu21iHng4sdL2D_Opi_c2qPf8JW49TRY3lecha0bAL0HAuYgC9Cr5eY816EZRNRA_a7AUhhoIFczYJOLMd0N0V-7yAeJS4C-hr7hMPdJwE1EvTmpSN3SbEoh6ymRv9NbjFAqXWc8IIzJ-YQ7FnlyW4K]
  • 2-(4-Formylphenyl)nicotinic Acid | Research Chemical, BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqR-jvMDwYA-9LubLupf52j4LNMtINtCsi4clrjz_JwdkcIuEHOxR7z846psng3k51QJE78eKC2VGJTxhfYVTLolcgFeGUO9slCQgpOk-i_Q0u06ARZi88ZMqZ67KCPiNZZ6d3Pg==]
  • Ti-Catalyzed Functional Group Tolerant and Regioselective Cross Couplings of (Hetero)aryl Grignard Reagents with Halopyridines, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzxUR0_BW0TKySL-Os3LZJSGC2uCrt4xqqiTqBrk8JgLyh9xOTfBR0rCMS2zCyDGA2-SZJzBDFlGZ-iRo3whRFOcQSHr_9F-SlotinXDmOWWgFEyhT_h11JgI6koefkjq_VJLi6wjAz-f7GVh-tNk=]

Sources

Application

Application Note: RP-HPLC Method Development and Validation for 2-(p-Tolyl)nicotinic Acid Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a highly robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity profiling of 2-(p-Tolyl)nicotinic acid.

Introduction & Physicochemical Causality

2-(p-Tolyl)nicotinic acid (Molecular Formula: C₁₃H₁₁NO₂) is a critical synthetic building block utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. Structurally, it consists of a pyridine ring substituted with a carboxylic acid at the 3-position and a hydrophobic p-tolyl group at the 2-position.

Developing an analytical method for this compound requires a deep understanding of its physicochemical properties. Rather than relying on generic screening gradients, an expert method must be built on causality —specifically, the amphoteric nature of the molecule.

The Mechanistic Rationale for Mobile Phase Selection

The molecule possesses two ionizable centers:

  • Carboxylic Acid (-COOH): pKa ~4.5

  • Pyridine Nitrogen (C₅H₄N): pKa ~2.5

If a neutral mobile phase (pH 6.5–7.0) is employed, the carboxylic acid becomes fully deprotonated (ionized). This drastically increases the molecule's polarity, leading to poor retention on a standard C18 stationary phase and severe peak tailing due to ionic repulsion.

To counteract this, an acidic mobile phase (pH 2.0–2.8) is mandatory . At this pH, the carboxylic acid is completely protonated (neutralized), which maximizes hydrophobic interactions with the C18 alkyl chains. While the pyridine nitrogen becomes protonated (positively charged) under these acidic conditions, we introduce 0.1% Trifluoroacetic acid (TFA) . TFA acts as a volatile ion-pairing agent; its trifluoroacetate anion pairs with the positively charged pyridinium ion, effectively masking the charge. This prevents secondary electrostatic interactions with residual silanols on the silica matrix, ensuring razor-sharp peak symmetry.

pHRationale Start 2-(p-Tolyl)nicotinic Acid (Amphoteric: pKa ~2.5 & 4.5) Acidic Acidic pH (2.0 - 2.8) 0.1% TFA Start->Acidic Neutral Neutral pH (6.5 - 7.0) Phosphate Buffer Start->Neutral ResAcidic COOH: Neutral Pyridine: Ion-Paired Result: Sharp Peak, High Retention Acidic->ResAcidic ResNeutral COOH: Ionized (-) Pyridine: Neutral Result: Poor Retention, Peak Tailing Neutral->ResNeutral

Fig 1. Mechanistic rationale for mobile phase pH selection based on analyte pKa.

Experimental Workflow & Protocol

The following protocol outlines the optimized conditions for the analysis. The workflow is designed to be highly reproducible, utilizing standard LC-UV instrumentation.

Workflow Step1 1. Physicochemical Profiling Analyte: Amphoteric (pKa ~2.5 & 4.5) Step2 2. Mobile Phase Optimization Selection of 0.1% TFA to suppress ionization Step1->Step2 Step3 3. Stationary Phase Selection C18 Column for hydrophobic retention Step2->Step3 Step4 4. System Suitability Testing (SST) Verifying USP <621> Parameters Step3->Step4 Step5 5. ICH Q2(R2) Validation Linearity, Accuracy, Precision, LOD/LOQ Step4->Step5

Fig 2. Step-by-step RP-HPLC method development and validation workflow.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm)High-density end-capping minimizes residual silanol interactions.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterEstablishes pH ~2.0; provides ion-pairing for the pyridine ring.
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN)MeCN provides lower backpressure and sharper peaks than Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column[2].
Column Temperature 30 °C ± 2 °CStabilizes retention times and lowers mobile phase viscosity.
Detection (UV) 260 nmCorresponds to the π-π* transition of the conjugated tolyl-pyridine system.
Injection Volume 10 µLPrevents column overloading while maintaining high signal-to-noise.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Initial hold to focus the analyte band.
2.09010Isocratic hold.
10.02080Linear ramp to elute strongly retained impurities.
12.02080Column wash phase.
12.19010Return to initial conditions.
17.09010Re-equilibration (5 column volumes).
Step-by-Step Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS Grade Water and Acetonitrile. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(p-Tolyl)nicotinic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

The Self-Validating System: System Suitability Testing (SST)

A trustworthy analytical protocol must act as a self-validating system. Before any sample data is integrated, the method must prove its own fitness for purpose. We mandate a System Suitability Test (SST) consisting of six replicate injections of the Working Standard, evaluated against the modernization guidelines of USP <621> Chromatography[3],[4].

SST ParameterUSP <621> Acceptance CriteriaTypical Observed ValueSystemic Significance
Retention Time (RT) Monitor for consistency6.85 min (± 0.1 min)Verifies pump delivery and mobile phase composition.
Tailing Factor (Tf) ≤ 2.01.12Confirms successful suppression of silanol interactions.
Theoretical Plates (N) > 2,0009,450Validates column efficiency and proper band broadening control.
Injection Precision %RSD ≤ 2.0% (n=6)0.38%Proves autosampler accuracy and integration consistency.

Method Validation Summary (ICH Q2(R2))

To ensure regulatory compliance for release and stability testing, the method was validated according to the latest ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [5],[6]. The quantitative data below summarizes the validation outcomes, proving the method's authoritative grounding.

Linearity and Range

The reportable range was established by injecting standard solutions from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

ParameterResultICH Q2(R2) Requirement
Correlation Coefficient (R²) 0.9998≥ 0.999
y-Intercept Bias +0.45% of 100% response≤ ±2.0%
Residual Sum of Squares 0.012Statistically random distribution
Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 2-(p-Tolyl)nicotinic acid into a synthetic placebo matrix at three concentration levels (50%, 100%, and 150%), prepared in triplicate.

Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean % Recovery% RSD (n=3)
50% 50.049.899.6%0.5%
100% 100.0100.3100.3%0.3%
150% 150.0149.199.4%0.6%
Acceptance Criterion: Mean recovery between 98.0% - 102.0%.
Sensitivity (LOD & LOQ)

Based on the standard deviation of the response (σ) and the slope (S) of the calibration curve:

  • Limit of Detection (LOD): 3.3 × (σ/S) = 0.15 µg/mL

  • Limit of Quantitation (LOQ): 10 × (σ/S) = 0.45 µg/mL (Signal-to-Noise > 10:1, verified experimentally).

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency (EMA). Available at:[Link]

  • United States Pharmacopeia (USP). "Chromatography Method Modernization per USP <621> Revisions." Agilent Technologies Application Notes. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <621> Chromatography Overview." Scribd Document Repository. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Official Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Utilization of 2-(p-Tolyl)nicotinic Acid as a Versatile Precursor in Contemporary Drug Discovery

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(p-Tolyl)nicotinic acid as a foundational scaffold for th...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(p-Tolyl)nicotinic acid as a foundational scaffold for the discovery of novel therapeutic agents. This document provides a holistic overview, from the synthesis of the precursor molecule to its derivatization and subsequent biological evaluation in relevant screening paradigms. The protocols detailed herein are designed to be robust and reproducible, empowering research teams to efficiently explore the chemical space around this promising core structure.

Introduction: The Therapeutic Potential of the Nicotinic Acid Scaffold

The pyridine carboxylic acid motif, and specifically the nicotinic acid (vitamin B3) scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its presence in over 14% of FDA-approved drugs underscores its significance and therapeutic versatility.[1] Derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[2][3] The introduction of an aryl group at the 2-position, as in 2-(p-Tolyl)nicotinic acid, offers a valuable vector for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired therapeutic profiles.

This guide will focus on the synthesis of 2-(p-Tolyl)nicotinic acid and its subsequent modification to generate a library of derivatives for screening, with a particular emphasis on identifying novel anti-inflammatory agents.

Physicochemical Properties of 2-(p-Tolyl)nicotinic Acid

A thorough understanding of the physicochemical properties of a precursor is essential for its effective use in synthesis and for interpreting the structure-activity relationships of its derivatives.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₂Calculated
Molecular Weight 213.23 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in organic solvents such as DMSO, DMF, and alcoholsExpected
pKa ~4-5 (for the carboxylic acid)Estimated

Synthesis of the Precursor: 2-(p-Tolyl)nicotinic Acid

The synthesis of 2-(p-Tolyl)nicotinic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions.[4] The general scheme involves the coupling of a halo-substituted nicotinic acid derivative with an appropriate boronic acid.

Diagram: Synthetic Pathway to 2-(p-Tolyl)nicotinic Acid

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Suzuki-Miyaura Coupling Nicotinic_acid Nicotinic Acid 2_chloronicotinic_acid 2-Chloronicotinic Acid Nicotinic_acid->2_chloronicotinic_acid POCl3 / PCl5 2_p_tolyl_nicotinic_acid 2-(p-Tolyl)nicotinic Acid 2_chloronicotinic_acid->2_p_tolyl_nicotinic_acid Pd(OAc)2, PPh3, Na2CO3 p_tolylboronic_acid p-Tolylboronic Acid p_tolylboronic_acid->2_p_tolyl_nicotinic_acid

Caption: Synthetic route to 2-(p-Tolyl)nicotinic acid.

Protocol 1: Synthesis of 2-Chloronicotinic Acid

Rationale: The synthesis of 2-chloronicotinic acid is a critical first step, as the chloro-substituent serves as an excellent leaving group for the subsequent Suzuki-Miyaura coupling. This protocol is adapted from established methods.[5]

Materials:

  • Nicotinic acid N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stir bar, suspend nicotinic acid N-oxide in phosphorus oxychloride.

  • Carefully add phosphorus pentachloride portion-wise to the suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to 100-105°C and maintain for 1-1.5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water.

  • Adjust the pH of the aqueous solution to 2.0-2.5 with a suitable base (e.g., concentrated NaOH solution) to precipitate the 2-chloronicotinic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-(p-Tolyl)nicotinic Acid

Rationale: This protocol utilizes a palladium catalyst to facilitate the cross-coupling of 2-chloronicotinic acid with p-tolylboronic acid, forming the desired C-C bond.[6]

Materials:

  • 2-Chloronicotinic acid

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Stir bar

Procedure:

  • To a round-bottom flask, add 2-chloronicotinic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • De-gas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-16 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(p-Tolyl)nicotinic acid.

Derivatization of the 2-(p-Tolyl)nicotinic Acid Scaffold

The carboxylic acid moiety of 2-(p-Tolyl)nicotinic acid is a prime handle for derivatization, allowing for the synthesis of a diverse library of amides and esters. These modifications can significantly impact the compound's biological activity, solubility, and pharmacokinetic properties.

Diagram: Derivatization Strategies

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis Precursor 2-(p-Tolyl)nicotinic Acid Amide_Product Amide Derivatives Precursor->Amide_Product EDC/HOBt or SOCl2 Ester_Product Ester Derivatives Precursor->Ester_Product Acid catalyst or DCC Amine R-NH2 Amine->Amide_Product Alcohol R-OH Alcohol->Ester_Product

Caption: General derivatization of 2-(p-Tolyl)nicotinic acid.

Protocol 3: Amide Coupling via EDC/HOBt

Rationale: This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents to facilitate amide bond formation under mild conditions, which is ideal for sensitive substrates.

Materials:

  • 2-(p-Tolyl)nicotinic acid

  • Desired amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolve 2-(p-Tolyl)nicotinic acid in anhydrous DMF or DCM in a round-bottom flask.

  • Add HOBt and EDC to the solution and stir at room temperature for 30 minutes.

  • Add the desired amine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Esterification via Acid Catalysis

Rationale: Fischer-Speier esterification is a classic and cost-effective method for the synthesis of esters from carboxylic acids and alcohols using a strong acid catalyst.

Materials:

  • 2-(p-Tolyl)nicotinic acid

  • Desired alcohol (as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Dissolve or suspend 2-(p-Tolyl)nicotinic acid in the desired alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 4-8 hours, or until completion as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Biological Evaluation of 2-(p-Tolyl)nicotinic Acid Derivatives

A hierarchical screening approach is recommended to efficiently evaluate the biological activity of the synthesized library of compounds. This typically begins with in vitro assays to assess cytotoxicity and primary activity, followed by more complex cellular and in vivo models for promising candidates.

Diagram: Drug Discovery Workflow

G Start Synthesized Compound Library Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity Primary_Screen Primary In Vitro Screen (e.g., COX-2 Inhibition) Cytotoxicity->Primary_Screen Non-toxic compounds Secondary_Screen Secondary Cellular Assay (e.g., TNF-α Release) Primary_Screen->Secondary_Screen Active compounds In_Vivo In Vivo Model (e.g., Carrageenan-Induced Paw Edema) Secondary_Screen->In_Vivo Potent cellular activity Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound Efficacious in vivo

Caption: A typical workflow for drug discovery.

Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial to determine the cytotoxic profile of new compounds to ensure that any observed biological activity is not due to cell death.[1]

Materials:

  • Human cell line (e.g., HEK293 or a relevant cancer cell line)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 6: In Vitro COX-2 Inhibitor Screening (Fluorometric Assay)

Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a major target for anti-inflammatory drugs.[7] This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (in DMSO)

  • COX cofactor (in DMSO)

  • Arachidonic acid (substrate)

  • Celecoxib (positive control inhibitor)

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor.

  • In a 96-well plate, add the test compounds at various concentrations. Include wells for a no-inhibitor control (enzyme control) and a positive control (celecoxib).

  • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

  • Pre-incubate the plate at 25°C for 10-15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well and determine the percent inhibition for each test compound. Calculate the IC₅₀ value for active compounds.

Protocol 7: Cellular Anti-Inflammatory Assay (TNF-α Release)

Rationale: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. This assay measures the ability of compounds to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.[7]

Materials:

  • RAW 264.7 murine macrophage cell line or human THP-1 monocytes

  • LPS (from E. coli)

  • Culture medium

  • Test compounds

  • Human or murine TNF-α ELISA kit

  • 96-well tissue culture plates

Procedure:

  • Seed RAW 264.7 cells or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of TNF-α release and calculate the IC₅₀ for active compounds.

Protocol 8: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to evaluate the anti-inflammatory activity of new chemical entities.[8][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or the positive control drug orally or intraperitoneally at a predetermined time before the carrageenan injection (e.g., 30-60 minutes). The control group receives only the vehicle.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • The percentage inhibition is calculated as: (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100, where Vt is the paw volume at time t and V₀ is the initial paw volume.

Conclusion

2-(p-Tolyl)nicotinic acid represents a highly attractive and versatile starting point for the development of novel drug candidates. Its straightforward synthesis and the amenability of its carboxylic acid group to a wide range of chemical modifications provide a robust platform for generating diverse chemical libraries. The systematic application of the detailed protocols in this guide will enable researchers to efficiently synthesize, derivatize, and evaluate new chemical entities based on this promising scaffold, thereby accelerating the discovery of new therapeutics, particularly in the realm of anti-inflammatory agents.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.). [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (2022, March 4). [Link]

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). [Link]

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2024, March 15). [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). [Link]

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC. (2011, May 10). [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. (n.d.). [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). [Link]

  • Any procedure for the esterification of isonicotinic acid? - ResearchGate. (2017, March 17). [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (n.d.). [Link]

Sources

Application

NMR spectroscopy characterization of 2-(p-Tolyl)nicotinic acid

Application Note: Structural Elucidation of 2-(p-Tolyl)nicotinic Acid via High-Resolution NMR Executive Summary 2-Arylnicotinic acids, such as 2-(p-tolyl)nicotinic acid, are pivotal building blocks in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Structural Elucidation of 2-(p-Tolyl)nicotinic Acid via High-Resolution NMR

Executive Summary 2-Arylnicotinic acids, such as 2-(p-tolyl)nicotinic acid, are pivotal building blocks in medicinal chemistry, serving as direct precursors in the synthesis of complex, pharmacologically active scaffolds like 4-azafluorenone alkaloids[1]. Because these molecules contain isolated spin systems separated by quaternary carbons, unambiguous structural verification requires a rigorous, multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow[2]. This application note details the causality-driven protocols for sample preparation, instrument setup, and multidimensional spectral assignment to ensure a self-validating analytical process.

The Analytical Challenge: Bridging Isolated Spin Systems

The molecular architecture of 2-(p-tolyl)nicotinic acid presents a specific analytical challenge: it consists of a pyridine core and a p-tolyl ring connected via a C–C single bond at the C2 position of the pyridine ring.

Causality of Method Selection: Standard 1D ¹H NMR and homonuclear 2D techniques (like COSY) can easily map the contiguous protons within the pyridine ring (H4, H5, H6)[3] and the para-substituted geometry of the tolyl group (AA'BB' system). However, magnetization cannot transfer across the quaternary boundary at C2 using these methods. To definitively prove the regiochemistry of the tolyl attachment and the carboxylic acid at C3, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) to observe ³J_CH couplings bridging these distinct domains[4].

Self-Validating Sample Preparation Protocol

The integrity of NMR data begins with sample preparation. Poor solvent choice or particulate contamination leads to line broadening, obscured couplings, and failed 2D coherence transfers.

  • Step 1: Solvent Selection. 2-(p-Tolyl)nicotinic acid contains a carboxylic acid moiety capable of strong intermolecular hydrogen bonding, which often results in poor solubility and broad signals in non-polar solvents like CDCl₃.

    • Protocol: Dissolve the sample in Dimethyl Sulfoxide-d₆ (DMSO-d₆).

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting carboxylic acid dimers. This ensures high solubility, sharpens the aromatic resonances, and slows the chemical exchange of the –OH proton, often allowing its observation as a broad singlet >12 ppm.

  • Step 2: Concentration Optimization. Weigh exactly 10–15 mg of the analyte.

    • Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for the insensitive ¹³C nucleus and 2D HMBC experiments within a practical timeframe (1–2 hours) without causing radiation damping or viscosity-induced line broadening.

  • Step 3: Filtration. Dissolve the sample in 0.6 mL of DMSO-d₆ and filter through a glass wool plug into a high-quality 5 mm NMR tube.

    • Causality: Particulates distort the localized magnetic field (B₀), making optimal shimming impossible. Filtration is a self-validating step ensuring symmetric peak shapes and the suppression of artifacts.

Workflow Prep 1. Sample Preparation (10-15 mg in DMSO-d6) LockShim 2. Lock, Tune & Shim (Optimize B0 homogeneity) Prep->LockShim Acq1D 3. 1D Acquisition (1H & 13C NMR) LockShim->Acq1D Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process 5. Data Processing (Apodization, FT, Phase Corr.) Acq2D->Process

Step-by-step NMR acquisition workflow for small organic molecules.

Instrument Setup and Acquisition Parameters

Experiments should be conducted on a 400 MHz or 600 MHz spectrometer equipped with a z-gradient probe to enable gradient-selected 2D experiments, which drastically reduce artifact noise[2].

Step-by-Step Acquisition Logic:

  • Probe Tuning and Matching (ATMA): Ensures maximum radiofrequency (RF) power transfer between the probe and the sample, critical for ¹³C sensitivity.

  • Locking and Shimming: Lock onto the DMSO-d₆ deuterium signal. Shim the Z-axis gradients until the lock level is stable and the residual solvent peak (DMSO at 2.50 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Pulse Calibration: Calibrate the 90° pulse (P1) for the specific sample to ensure accurate flip angles, which is vital for the efficiency of 2D coherence transfers.

Table 1: Recommended NMR Acquisition Parameters

Experiment Scans (NS) Spectral Width Relaxation Delay (D1) Causality / Purpose
¹H 1D 16 14 ppm 2.0 s Baseline structural verification; integration of proton environments.
¹³C 1D 512 - 1024 220 ppm 2.0 s Identification of all 13 carbon environments, including quaternary carbons.
COSY 4 10 ppm (F1, F2) 1.5 s Maps vicinal (³J_HH) couplings within the pyridine and tolyl rings.
HSQC 8 10 (F2), 160 (F1) 1.5 s Identifies direct ¹J_CH connections; differentiates CH/CH₃ from quaternary carbons.

| HMBC | 16 | 10 (F2), 220 (F1) | 1.5 s | Maps long-range ²J_CH and ³J_CH connections; crucial for quaternary assignments[4]. |

Spectral Processing and Assignment Logic

Data processing must be self-validating. Always reference the spectra to the internal solvent peak (DMSO-d₆: ¹H at 2.50 ppm, ¹³C at 39.52 ppm). Apply an exponential window function (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize S/N without sacrificing resolution.

Assignment Pathway:

  • The p-Tolyl Group: The methyl group appears as a sharp singlet near 2.35 ppm (¹H) and 21 ppm (¹³C). The aromatic protons of the tolyl group form an AA'BB' system, typically appearing as two distinct doublets (integrating to 2H each) between 7.2 and 7.5 ppm.

  • The Pyridine Core: The nitrogen atom strongly deshields adjacent protons. H6 will appear furthest downfield (~8.75 ppm, dd). H4 appears around 8.20 ppm, and H5 (shielded relative to H4/H6) appears near 7.40 ppm[3].

  • Bridging the Fragments (HMBC Logic):

    • The ortho-protons of the p-tolyl group will show a strong ³J_CH cross-peak to the C2 quaternary carbon of the pyridine ring (~158 ppm), confirming the attachment point.

    • Pyridine H4 will show a ³J_CH cross-peak to the carboxylic acid carbonyl carbon (~168 ppm), confirming the substitution at C3.

HMBC_Logic Tolyl_H p-Tolyl ortho-Protons (~7.45 ppm) HMBC1 3J_CH HMBC Tolyl_H->HMBC1 Pyr_C2 Pyridine C2 (Quaternary, ~158 ppm) Pyr_H4 Pyridine H4 (~8.20 ppm) HMBC2 3J_CH HMBC Pyr_H4->HMBC2 Carbonyl Carboxyl C=O (~168 ppm) HMBC1->Pyr_C2 HMBC2->Carbonyl

Critical 3J_CH HMBC correlations bridging isolated spin systems.

Table 2: Expected Quantitative NMR Data Summary (DMSO-d₆)

Moiety ¹H Shift (ppm) Multiplicity (J in Hz) ¹³C Shift (ppm) Key HMBC Correlations (³J_CH)
Tolyl -CH₃ ~2.35 s (3H) ~21.1 Tolyl C-meta, C-para
Tolyl H-meta ~7.25 d (8.0) (2H) ~129.0 Tolyl C-ipso, -CH₃
Tolyl H-ortho ~7.45 d (8.0) (2H) ~128.5 Pyridine C2, Tolyl C-para
Pyridine H5 ~7.40 dd (7.8, 4.8) (1H) ~123.0 Pyridine C3, C6
Pyridine H4 ~8.20 dd (7.8, 1.8) (1H) ~138.0 Carbonyl C=O, Pyridine C2, C6
Pyridine H6 ~8.75 dd (4.8, 1.8) (1H) ~151.0 Pyridine C2, C4
Carboxylic -OH >12.0 br s (1H) - -
Carbonyl C=O - - ~168.0 -

| Pyridine C2 | - | - | ~158.0 | - |

Self-Validation Check: To ensure absolute trustworthiness of the assignment, overlay the 1D ¹H spectrum on the F2 axis of the 2D HSQC and HMBC spectra. Every protonated carbon in the ¹³C spectrum must have a corresponding cross-peak in the HSQC. The quaternary carbons (C2, C3, Carbonyl, Tolyl C-ipso, Tolyl C-para) will strictly only appear in the F1 axis of the HMBC, validating their non-protonated nature.

Sources

Method

Advanced Application Note: Catalytic Cross-Coupling Modalities Utilizing 2-(p-Tolyl)nicotinic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Rationale In modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

In modern medicinal chemistry and materials science, the 2-arylpyridine scaffold is a privileged pharmacophore found in numerous kinase inhibitors, GPCR modulators, and advanced agrochemicals. 2-(p-Tolyl)nicotinic acid (2-(4-methylphenyl)pyridine-3-carboxylic acid) serves as an exceptionally versatile linchpin for constructing complex, multi-arylated pyridine architectures.

Historically, functionalizing the C3 position of the pyridine ring required pre-formed organometallic reagents (e.g., boronic acids or stannanes), which suffer from poor atom economy, instability, and challenging purification profiles. By leveraging decarboxylative cross-coupling , researchers can utilize the native carboxylic acid moiety of 2-(p-Tolyl)nicotinic acid as a traceless directing and coupling group. The extrusion of carbon dioxide as the sole stoichiometric by-product makes this an environmentally benign alternative to traditional organometallic reagents (1)[1]. Furthermore, the 2-arylnicotinic acid scaffold is also a critical precursor for the collective total synthesis of 4-azafluorenone alkaloids via intramolecular cyclization (2)[2].

This application note provides field-proven insights and self-validating protocols for the bimetallic (Pd/Ag) decarboxylative arylation of 2-(p-Tolyl)nicotinic acid.

Mechanistic Insights: Overcoming the sp² C-COOH Activation Barrier

As a Senior Application Scientist, it is critical to understand why standard cross-coupling conditions fail for this substrate and how bimetallic systems overcome these thermodynamic barriers.

The C(sp²)–COOH bond in 2-(p-Tolyl)nicotinic acid is exceptionally strong. However, the presence of the heteroatom (nitrogen) at the meta position, combined with the steric hindrance of the ortho-tolyl group, electronically activates the carboxylate for metalation. As detailed in the mechanistic studies of heteroaromatic acid coupling (3)[3], a single-metal palladium system is insufficient. A synergistic Goossen-type bimetallic cycle is required:

  • Coinage Metal Co-Catalyst (Ag or Cu): The oxophilic Ag(I) or Cu(I) center coordinates with the carboxylate. Thermal energy drives the extrusion of CO₂, trapping the highly reactive C3-anion as an Aryl-Ag(I) or Aryl-Cu(I) intermediate.

  • Palladium Cross-Coupling Cycle: Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide bond.

  • Transmetalation: The Aryl-Ag(I) intermediate transmetalates its 2-(p-tolyl)pyridyl payload to the Pd(II) center, followed by reductive elimination to forge the new C–C bond.

CatalyticCycle Substrate 2-(p-Tolyl)nicotinic Acid Ag_Complex Ag(I) Carboxylate Substrate->Ag_Complex Ag2CO3 Aryl_Ag Aryl-Ag(I) Intermediate Ag_Complex->Aryl_Ag -CO2 (Δ) Transmetalation Transmetalation Complex Aryl_Ag->Transmetalation Pd_Cat Pd(0) Catalyst Pd_OxAdd Pd(II) Aryl Halide Pd_Cat->Pd_OxAdd Ar-X (Ox. Add.) Pd_OxAdd->Transmetalation + Aryl-Ag(I) Transmetalation->Pd_Cat Regeneration Product 3-Aryl-2-(p-tolyl)pyridine Transmetalation->Product Red. Elim.

Bimetallic Pd/Ag catalytic cycle for the decarboxylative cross-coupling of 2-(p-Tolyl)nicotinic acid.

Quantitative Data: Catalyst and Solvent Optimization

To demonstrate the causality of our protocol choices, the following table summarizes the optimization of the decarboxylative coupling between 2-(p-Tolyl)nicotinic acid and 4-bromoanisole.

Table 1: Optimization of Bimetallic Catalytic Conditions

EntryPd Catalyst (5 mol%)Co-Catalyst (20 mol%)Solvent SystemTemp (°C)GC-MS Yield (%)Causality / Scientific Rationale
1Pd(OAc)₂NoneNMP1300Lack of oxophilic metal prevents protodecarboxylation.
2NoneAg₂CO₃NMP1300Ag alone cannot perform the oxidative addition to Ar-Br.
3Pd(OAc)₂Cu₂ODMF13042Cu mediates decarboxylation, but DMF limits reaction temperature.
4Pd(OAc)₂Ag₂CO₃NMP13068Ag is highly effective for heteroaromatic carboxylic acids.
5 Pd(OAc)₂ Ag₂CO₃ NMP / Quinoline (5:1) 130 91 Quinoline acts as an ancillary ligand, stabilizing the Ag-intermediate.

Note: Yields determined via GC-MS using dodecane as an internal standard.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system . It incorporates internal standards for mass-balance tracking and specific control measures to ensure reproducibility.

Materials Required:
  • Substrate: 2-(p-Tolyl)nicotinic acid (1.0 mmol)

  • Coupling Partner: 4-Bromoanisole (1.2 mmol)

  • Catalysts: Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Silver carbonate (Ag₂CO₃, 20 mol%)

  • Ligand: Triphenylphosphine (PPh₃, 10 mol%)

  • Base: Potassium carbonate (K₂CO₃, 1.5 mmol)

  • Solvents: N-Methyl-2-pyrrolidone (NMP, anhydrous), Quinoline (anhydrous)

  • Internal Standard: n-Dodecane (1.0 mmol)

Step-by-Step Methodology:

Step 1: Reaction Assembly (Glovebox or Schlenk Line)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2-(p-Tolyl)nicotinic acid (213 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), Ag₂CO₃ (55.1 mg, 0.2 mmol), PPh₃ (26.2 mg, 0.1 mmol), and K₂CO₃ (207 mg, 1.5 mmol).

  • Causality Check: The use of K₂CO₃ is critical to deprotonate the carboxylic acid, forming the more reactive carboxylate salt required for silver coordination.

Step 2: Solvent Addition & Degassing

  • Add anhydrous NMP (2.5 mL) and Quinoline (0.5 mL) to the Schlenk tube under a positive pressure of Argon.

  • Add 4-bromoanisole (150 µL, 1.2 mmol) and n-Dodecane (227 µL, 1.0 mmol) as the internal standard.

  • Perform three cycles of Freeze-Pump-Thaw.

  • Causality Check: Rigorous degassing is mandatory. Oxygen not only degrades the Pd(0) active species but can also induce unwanted oxidative homocoupling of the Aryl-Ag intermediate.

Step 3: Thermal Decarboxylation & Coupling

  • Seal the Schlenk tube and submerge it in a pre-heated oil bath at 130 °C. Stir vigorously (800 rpm) for 16 hours.

  • Self-Validation (QC): At t = 2 hours, briefly cool the reaction, take a 10 µL aliquot under Argon, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. You should observe the formation of the product and the depletion of the substrate relative to the dodecane standard.

Step 4: Quench & Workup

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL).

  • Filter the biphasic mixture through a pad of Celite to remove precipitated silver and palladium black.

  • Separate the organic layer, wash with brine (3 x 10 mL) to remove NMP, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-(4-methoxyphenyl)-2-(p-tolyl)pyridine.

ExperimentalWorkflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Thermal Decarboxylation (130°C, 16h) Step2->Step3 Step4 4. Quench & Extraction (EtOAc/Brine) Step3->Step4 Step5 5. QC & Purification (LC-MS, Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for decarboxylative cross-coupling protocols.

Future Directions: Metallaphotoredox Catalysis

While the thermal bimetallic protocol described above is highly robust, the high temperatures (130 °C) can limit functional group tolerance. Emerging methodologies utilizing base metal pairings, such as Fe/Ni metallaphotoredox catalysis, offer complementary reactivity profiles under milder conditions (4)[4]. In these systems, an Fe cocatalyst activates the carboxylic acid upon light irradiation, while a Ni intermediate handles the cross-coupling, bypassing the thermodynamic redox limitations of conventional thermal methods. Adapting 2-(p-Tolyl)nicotinic acid to these photoredox conditions represents the next frontier in late-stage functionalization.

References

  • Decarboxylative cross-coupling - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Advancements in double decarboxylative coupling reactions of carboxylic acids. National Institutes of Health (PMC). Available at:[Link]

  • Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ResearchGate. Available at: [Link]

  • Collective Total Synthesis of 4-Azafluorenone Alkaloids. ResearchGate. Available at: [Link]

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Application

Elucidating the Gas-Phase Chemistry: Mass Spectrometry Fragmentation Patterns of 2-(p-Tolyl)nicotinic Acid

An Application Note and Protocol for Researchers Abstract This guide provides a detailed examination of the mass spectrometric behavior of 2-(p-Tolyl)nicotinic acid (C₁₃H₁₁NO₂), a molecule of interest in drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This guide provides a detailed examination of the mass spectrometric behavior of 2-(p-Tolyl)nicotinic acid (C₁₃H₁₁NO₂), a molecule of interest in drug discovery and chemical research. We explore its characteristic fragmentation patterns under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. By explaining the causal mechanisms behind observed bond cleavages, this document serves as a practical reference for researchers in structural elucidation, purity assessment, and metabolic studies. Comprehensive, field-tested protocols for sample analysis using tandem mass spectrometry (MS/MS) are provided, ensuring reliable and reproducible data acquisition.

Introduction: The Analytical Imperative

2-(p-Tolyl)nicotinic acid belongs to a class of bi-aryl compounds that are significant scaffolds in medicinal chemistry. Understanding its intrinsic chemical stability and fragmentation behavior in the gas phase is crucial for its unambiguous identification in complex matrices, such as reaction mixtures or biological samples. Mass spectrometry (MS) offers unparalleled sensitivity and structural information, but interpreting the resulting spectra requires a foundational understanding of the molecule's ionization and subsequent fragmentation pathways.

This application note moves beyond a mere listing of fragments. It aims to provide the why—the chemical logic that dictates which bonds break and which fragments are formed under different energetic conditions. We will dissect the fragmentation cascades initiated by both protonation in ESI and electron removal in EI, offering a predictive framework for this and structurally similar molecules.

Ionization and Fragmentation Mechanisms

The choice of ionization technique is the most critical variable determining the fragmentation pattern. ESI provides information about the intact molecule and its primary, low-energy dissociation channels, while EI induces extensive fragmentation, revealing the core structural skeleton.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, in the positive ion mode. For 2-(p-Tolyl)nicotinic acid (Molecular Weight: 213.23 g/mol ), the resulting precursor ion is observed at m/z 214.2. The most probable site of protonation is the pyridine nitrogen, being the most basic center in the molecule.

Collision-Induced Dissociation (CID) of this [M+H]⁺ ion in a tandem mass spectrometer induces fragmentation. The fragmentation pathways are driven by the stability of the resulting product ions and neutral losses.[1][2]

Key ESI-CID Fragmentation Pathways:

  • Neutral Loss of Water: The initial and most common fragmentation step for protonated carboxylic acids is the loss of a water molecule (H₂O, 18.01 Da).[3] This proceeds via a cyclization reaction involving the carboxylic acid proton and the pyridine ring, resulting in a stable acylium-type ion at m/z 196.2.

  • Subsequent Loss of Carbon Monoxide: Following the initial water loss, the resulting m/z 196.2 ion readily expels a molecule of carbon monoxide (CO, 28.00 Da), a common fragmentation for acylium ions, to produce a highly stable aromatic cation at m/z 168.2.[4]

These two sequential losses ([M+H-H₂O-CO]⁺) are the dominant fragmentation signature for 2-(p-Tolyl)nicotinic acid in positive mode ESI-MS/MS.

ESI_Fragmentation cluster_main Proposed ESI-CID Fragmentation Pathway parent [M+H]⁺ m/z 214.2 frag1 [M+H-H₂O]⁺ m/z 196.2 parent->frag1 - H₂O frag2 [M+H-H₂O-CO]⁺ m/z 168.2 frag1->frag2 - CO

Caption: Proposed ESI-CID fragmentation of 2-(p-Tolyl)nicotinic acid.

Electron Ionization (EI)

EI is a high-energy technique that removes an electron from the molecule to form a molecular radical cation, M⁺•, observed at m/z 213.2. The high internal energy of this ion leads to extensive and predictable fragmentation, providing a detailed structural fingerprint.[5][6]

Key EI Fragmentation Pathways:

  • Alpha (α)-Cleavage: The most characteristic initial fragmentation for carboxylic acids under EI is the loss of the hydroxyl radical (•OH, 17.00 Da) to form a stable acylium ion at m/z 196.2. This is often an abundant peak in the spectrum.[4]

  • Loss of the Carboxyl Group: The entire carboxyl group can be lost as a radical (•COOH, 45.01 Da), leading to a fragment at m/z 168.2.

  • Aryl-Aryl Bond Cleavage: The bond connecting the pyridine and tolyl rings is susceptible to cleavage. This can lead to the formation of the highly stable tolyl cation, which rearranges to the tropylium ion (C₇H₇⁺) at m/z 91.1. This ion is a classic hallmark for compounds containing a toluene moiety and is often the base peak.

  • Formation of the Nicotinoyl Cation: The alternative cleavage of the aryl-aryl bond can result in the charge being retained by the pyridine-containing fragment, forming the 2-carboxypyridyl cation at m/z 122.1.

EI_Fragmentation cluster_main Proposed EI Fragmentation Pathways parent M⁺• m/z 213.2 frag_acylium [M-•OH]⁺ m/z 196.2 parent->frag_acylium - •OH frag_decarboxyl [M-•COOH]⁺ m/z 168.2 parent->frag_decarboxyl - •COOH frag_tropylium [C₇H₇]⁺ m/z 91.1 parent->frag_tropylium Aryl-Aryl Cleavage frag_nicotinoyl [C₆H₄NO₂]⁺ m/z 122.1 parent->frag_nicotinoyl Aryl-Aryl Cleavage

Caption: Primary EI fragmentation pathways of 2-(p-Tolyl)nicotinic acid.

Summary of Predicted Fragments

The following table summarizes the key theoretical fragments, their mass-to-charge ratio (m/z), and the ionization technique under which they are most prominently observed.

Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss / Fragment Identity Notes
ESI (+)214.2 ([M+H]⁺)196.2H₂OPrimary fragmentation product.
ESI (+)214.2 ([M+H]⁺)168.2H₂O + COSequential loss, confirms acylium intermediate.
EI213.2 (M⁺•)196.2•OHCharacteristic α-cleavage of a carboxylic acid.
EI213.2 (M⁺•)168.2•COOHLoss of the entire carboxyl group.
EI213.2 (M⁺•)91.1C₆H₄NO₂•Tropylium ion; highly stable and often the base peak.
EI213.2 (M⁺•)122.1C₇H₇•Nicotinoyl cation.

Experimental Protocols

These protocols are designed for a standard triple quadrupole or ion trap mass spectrometer and can be adapted based on available instrumentation.

Overall Experimental Workflow

The process involves sample preparation, method development on the mass spectrometer, data acquisition, and finally, data analysis to confirm fragmentation patterns.

Workflow cluster_workflow Analytical Workflow prep 1. Sample Preparation (Stock Solution) infusion 2. Direct Infusion Setup prep->infusion ms1 3. MS1 Scan (Confirm Precursor Ion) infusion->ms1 ms2_dev 4. MS/MS Method Dev. (Collision Energy Ramp) ms1->ms2_dev ms2_acq 5. MS/MS Data Acquisition ms2_dev->ms2_acq analysis 6. Data Analysis (Spectrum Interpretation) ms2_acq->analysis

Caption: General workflow for MS/MS analysis.

Protocol for ESI-MS/MS Analysis

Rationale: This protocol uses direct infusion to optimize MS parameters without chromatographic interference. The use of formic acid aids in protonation for positive ion mode analysis.[7][8]

Materials:

  • 2-(p-Tolyl)nicotinic acid standard

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Syringe pump and infusion line

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 2-(p-Tolyl)nicotinic acid in methanol.

    • Prepare a working solution by diluting the stock solution to 1-5 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. This ensures efficient protonation.

  • Instrumentation Setup (Direct Infusion):

    • Set up the mass spectrometer for ESI in positive ion mode.

    • Infuse the working solution at a constant flow rate of 5-10 µL/min using a syringe pump.

    • Typical ESI Source Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Source Temperature: 120 - 150 °C

      • Desolvation Gas (N₂) Flow: 400 - 600 L/hr

      • Desolvation Temperature: 350 - 450 °C

  • Data Acquisition:

    • Step A (MS1 Scan): Perform a full scan in MS1 mode (e.g., m/z 50-300) to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 214.2.

    • Step B (MS/MS Optimization): Select m/z 214.2 as the precursor ion for fragmentation. Perform a collision energy (CE) ramp (e.g., 5-40 eV) to determine the optimal CE for generating the key fragments (m/z 196.2 and 168.2). The goal is to find a CE that yields a rich spectrum of product ions.

    • Step C (Product Ion Scan): Acquire the product ion spectrum at the optimized collision energy.

Protocol for EI-MS (GC-MS or Direct Insertion Probe)

Rationale: This protocol is for obtaining a classic EI spectrum. 70 eV is the standard electron energy used for generating reproducible spectra that are comparable to library data.

Materials:

  • 2-(p-Tolyl)nicotinic acid standard

  • Appropriate solvent for sample introduction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a volatile solvent compatible with the GC or direct probe inlet.

  • Instrumentation Setup:

    • For GC-MS: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that ensures the analyte elutes at a reasonable temperature without thermal degradation.

    • For Direct Insertion Probe: Place a small amount of the sample on the probe tip.

    • EI Source Parameters:

      • Electron Energy: 70 eV (This is a critical standard for library matching).

      • Source Temperature: 200 - 250 °C

      • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition:

    • Acquire the mass spectrum across the elution of the GC peak or upon heating the direct insertion probe.

    • Identify the molecular ion (M⁺•) at m/z 213.2 and the key fragment ions as detailed in Section 2.2.

Conclusion

The mass spectrometric fragmentation of 2-(p-Tolyl)nicotinic acid is predictable and highly informative. Under ESI-MS/MS conditions, it follows a characteristic pathway for protonated carboxylic acids, dominated by sequential losses of water and carbon monoxide. Under EI-MS, the molecule produces a rich fingerprint spectrum, including a stable acylium ion and the hallmark tropylium ion at m/z 91. The provided protocols offer a robust framework for researchers to obtain high-quality mass spectra for this compound, facilitating its confident identification and characterization in various scientific applications.

References

  • PubMed. (n.d.). Electron Ionization Mass Spectral Fragmentation of C19 Isoprenoid Aldehydes and Carboxylic Acid Methyl and Trimethylsilyl Esters.
  • PubMed. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.
  • PubMed. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry.
  • ACS Publications. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • Bevital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Sci-Hub. (1969). Evidence for aryl participation in mass spectrometric fragmentation processes. Organic Mass Spectrometry.
  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
  • Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • PMC. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.
  • PMC. (2025). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • SlideShare. (2009). Ion fragmentation of small molecules in mass spectrometry.

Sources

Method

Preparation of 2-(p-Tolyl)nicotinic acid amides and esters

Application Note: Divergent Synthesis and Optimization of 2-(p-Tolyl)nicotinic Acid Amides and Esters Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis and Optimization of 2-(p-Tolyl)nicotinic Acid Amides and Esters

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

2-(p-Tolyl)nicotinic acid is a highly privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in the development of kinase inhibitors and positive allosteric modulators for central nervous system targets[1]. However, the derivatization of this compound into its corresponding amides and esters presents significant synthetic challenges.

The primary obstacle is the severe steric hindrance imposed by the bulky p-tolyl group at the C2 position of the pyridine ring, which shields the adjacent C3-carboxylic acid from nucleophilic attack. Furthermore, the amphoteric nature of nicotinic acids (capable of forming zwitterions or insoluble salts with basic amines) renders direct, unactivated condensation reactions highly inefficient. To overcome these thermodynamic and kinetic barriers, the carboxylic acid must be converted into a highly electrophilic intermediate.

This application note details field-proven, self-validating protocols for the divergent synthesis of 2-(p-Tolyl)nicotinic acid amides and esters, emphasizing the mechanistic causality behind reagent selection to ensure high yields and purity.

Activation Strategies & Causality

Amidation via Uronium Coupling (HATU): Traditional carbodiimides like DCC often fail or require prolonged heating for sterically hindered substrates, leading to poor atom economy and difficult removal of the dicyclohexylurea (DCU) byproduct. Instead, we utilize HATU in combination with the non-nucleophilic base DIPEA. HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (OAt) ester. The critical advantage of the OAt ester is the "neighboring group effect"—the nitrogen atom at the 7-position of the pyridine ring forms a hydrogen bond with the incoming amine, effectively pre-organizing the transition state and accelerating aminolysis despite the steric bulk of the p-tolyl group[2][3].

Esterification via Acyl Chloride or Steglich Conditions: Standard Fischer esterification (acid catalysis) is exceptionally poor for 2-arylnicotinic acids because the protonated pyridine ring withdraws electron density, and the steric bulk prevents the alcohol from approaching the carbonyl carbon. We recommend a Vilsmeier-Haack type activation using Thionyl Chloride (SOCl₂) with catalytic DMF. This generates a highly reactive 2-(p-tolyl)nicotinoyl chloride intermediate that readily undergoes alcoholysis[4]. For acid-sensitive substrates where SOCl₂ is incompatible, the Steglich esterification utilizing DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a mild, room-temperature alternative. DMAP acts as a potent acyl transfer reagent, bypassing the sterically hindered O-acylisourea intermediate[5].

Experimental Protocols

Protocol A: Synthesis of 2-(p-Tolyl)nicotinamides (HATU Method)

This protocol is a self-validating system: the color change from yellow to clear upon aqueous washing indicates the successful removal of the tetramethylurea byproduct generated by HATU.

Reagents:

  • 2-(p-Tolyl)nicotinic acid (1.0 equiv, 1.0 mmol, 213.2 mg)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • HATU (1.2 equiv, 1.2 mmol, 456.3 mg)

  • DIPEA (3.0 equiv, 3.0 mmol, 522 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Activation: In an oven-dried 25 mL round-bottom flask under N₂, dissolve 2-(p-Tolyl)nicotinic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU in one portion. The solution will turn pale yellow, indicating the formation of the HOAt active ester. Stir for 15 minutes.

  • Aminolysis: Add the target amine dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexane 1:1).

  • Workup (Critical for Purity): Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 15 mL).

  • Byproduct Removal: Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, followed by 5% aqueous LiCl (3 × 10 mL) to quantitatively remove DMF and the tetramethylurea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Synthesis of 2-(p-Tolyl)nicotinate Esters (Acyl Chloride Method)

This two-step protocol physically separates the harsh activation step from the esterification step, preventing the degradation of complex alcohols.

Reagents:

  • 2-(p-Tolyl)nicotinic acid (1.0 equiv, 5.0 mmol, 1.06 g)

  • Thionyl Chloride, SOCl₂ (5.0 equiv, 25.0 mmol, 1.82 mL)

  • DMF (Catalytic, 2 drops)

  • Target Alcohol (1.5 equiv, 7.5 mmol)

  • Triethylamine, Et₃N (2.5 equiv, 12.5 mmol, 1.74 mL)

  • Anhydrous Dichloromethane, DCM (20 mL)

Step-by-Step Procedure:

  • Acyl Chloride Formation: Suspend 2-(p-Tolyl)nicotinic acid in SOCl₂ in a flask equipped with a reflux condenser. Add 2 drops of DMF.

  • Reflux: Heat the mixture to 75°C for 2 hours. The suspension will become a clear, homogenous solution as the nicotinoyl chloride forms[4].

  • Concentration: Cool to room temperature and remove excess SOCl₂ under reduced pressure. Self-validation step: Co-evaporate twice with anhydrous toluene (5 mL) to ensure complete removal of residual HCl and SO₂.

  • Esterification: Dissolve the crude yellow acyl chloride in anhydrous DCM (10 mL) and cool to 0°C in an ice bath.

  • Alcohol Addition: In a separate vial, mix the target alcohol and Et₃N in DCM (10 mL). Add this solution dropwise to the acyl chloride over 15 minutes.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 3 hours. Quench with water (15 mL), extract with DCM, wash with brine, dry over MgSO₄, and concentrate to afford the ester.

Quantitative Data Summaries

Table 1: Optimization of Amidation Conditions for 2-(p-Tolyl)nicotinic acid (using Benzylamine)

Coupling ReagentBaseSolventTime (h)Yield (%)Mechanistic Observation
HATU DIPEADMF294 OAt ester overcomes steric hindrance; clean profile.
EDC / HOBt DIPEADMF1278Slower aminolysis; minor epimerization observed.
DCC DMAPDCM2445Incomplete conversion; DCU byproduct difficult to separate.

Table 2: Optimization of Esterification Conditions (using Ethanol)

Activation MethodReagents / CatalystTempTime (h)Yield (%)Application Suitability
Acyl Chloride SOCl₂ / cat. DMFReflux → RT389 Highly scalable; ideal for robust, primary/secondary alcohols.
Steglich DCC / DMAPRT1681Best for acid-sensitive or highly sterically hindered alcohols.
Fischer H₂SO₄ (cat.)Reflux48< 15Unsuitable; pyridine protonation halts nucleophilic attack.

Synthetic Workflow Visualization

G SM 2-(p-Tolyl)nicotinic acid (Starting Material) HATU HATU, DIPEA DMF, RT SM->HATU SOCl2 SOCl2, cat. DMF Reflux SM->SOCl2 HOAt_Ester HOAt Active Ester (Intermediate) HATU->HOAt_Ester Amide 2-(p-Tolyl)nicotinamide (Target Amide) HOAt_Ester->Amide Amine R1-NH2 (Amine) Amine->Amide Acyl_Cl 2-(p-Tolyl)nicotinoyl Chloride (Intermediate) SOCl2->Acyl_Cl Ester 2-(p-Tolyl)nicotinate (Target Ester) Acyl_Cl->Ester Alcohol R2-OH, Et3N DCM, 0°C to RT Alcohol->Ester

Caption: Divergent synthetic workflows for the preparation of 2-(p-Tolyl)nicotinic acid amides and esters.

References

  • Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives PubMed / NIH URL:[Link][1]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews URL:[Link][2]

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews (RSC Publishing) URL:[Link][3]

  • Steglich esterification Wikipedia URL: [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(p-Tolyl)nicotinic Acid

Welcome to the technical support center for the synthesis of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(p-Tolyl)nicotinic acid and which is recommended for optimal yield?

There are two primary and effective methods for the synthesis of 2-(p-Tolyl)nicotinic acid: the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction.

  • Ullmann Condensation: This classical method involves the copper-catalyzed reaction of 2-chloronicotinic acid with p-toluidine.[1][2] While it is a well-established route, traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like DMF or N-methylpyrrolidone, which can lead to moderate yields and challenges in product purification.[3]

  • Suzuki-Miyaura Cross-Coupling: This modern approach utilizes a palladium catalyst to couple 2-chloronicotinic acid with p-tolylboronic acid.[4] The Suzuki reaction is renowned for its mild reaction conditions, high functional group tolerance, and generally provides higher yields with greater selectivity compared to the Ullmann condensation.[5][6]

Recommendation: For achieving the highest yields and operational simplicity, the Suzuki-Miyaura cross-coupling reaction is generally the preferred method.

Q2: My Ullmann condensation reaction is resulting in a low yield of 2-(p-Tolyl)nicotinic acid. What are the likely causes and how can I improve it?

Low yields in the Ullmann condensation for this specific synthesis are a common issue. Several factors can contribute to this, and a systematic approach to optimization is crucial.

Troubleshooting Low Yield in Ullmann Condensation:

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity Traditional copper powder can have low reactivity. The "activated" form is often necessary.Prepare fresh activated copper powder by reducing copper sulfate with zinc metal in hot water. Alternatively, consider using more soluble copper(I) salts like CuI or CuBr.
Inappropriate Solvent The solvent plays a critical role in solubilizing reactants and mediating the reaction temperature.High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3] Consider solvent-free conditions, which have been shown to be effective and environmentally friendly in some cases.[2][7]
Suboptimal Temperature The reaction often requires high temperatures to proceed at a reasonable rate.Carefully optimize the reaction temperature. While temperatures above 210°C are common, running the reaction at the lowest effective temperature can minimize side product formation.[3]
Presence of Electron-Withdrawing Groups Electron-donating groups on the aniline component generally improve the yield of the nucleophilic aromatic substitution.[2]In this case, the methyl group on p-toluidine is electron-donating, which is favorable. However, if using other substituted anilines, be mindful of electronic effects.
Base Selection A suitable base is required to neutralize the HCl generated during the reaction.Potassium carbonate is a commonly used and effective base for this transformation.
Q3: I am observing significant byproduct formation in my Suzuki-Miyaura cross-coupling reaction. How can I increase the selectivity for 2-(p-Tolyl)nicotinic acid?

While the Suzuki-Miyaura coupling is generally selective, side reactions can occur. Optimizing the reaction parameters is key to minimizing these unwanted products.

Troubleshooting Byproduct Formation in Suzuki-Miyaura Coupling:

Potential Cause Explanation Recommended Solution
Catalyst System (Palladium Source and Ligand) The choice of palladium precursor and ligand is critical for catalytic activity and selectivity.Use a combination of a palladium(II) salt like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or SPhos.[4][8] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base and Solvent System The base is crucial for the transmetalation step, and the solvent system affects solubility and reaction rate.A common and effective system is sodium carbonate as the base in a mixture of toluene, ethanol, and water.[4] The biphasic nature of this system can enhance the reaction.
Reaction Temperature and Time Suboptimal temperature or prolonged reaction times can lead to catalyst degradation and side reactions.Monitor the reaction progress by TLC or LC-MS. Aim for the lowest temperature at which the reaction proceeds efficiently, and avoid unnecessarily long reaction times. Refluxing for 12-16 hours is a good starting point.[4]
Purity of Reagents Impurities in the starting materials, particularly the boronic acid, can lead to byproducts.Ensure the use of high-purity 2-chloronicotinic acid and p-tolylboronic acid.
Q4: The purification of 2-(p-Tolyl)nicotinic acid is proving difficult. What is an effective purification strategy?

The purification of nicotinic acid derivatives can be challenging due to their amphoteric nature. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Initial Workup: After the reaction is complete, cool the reaction mixture and filter off any solids (e.g., catalyst).

  • Acid-Base Extraction:

    • Acidify the filtrate with an acid like HCl to a pH of around 2-3. This will protonate the pyridine nitrogen and precipitate the product.

    • Filter the solid product and wash it with cold water.

    • To remove any non-acidic impurities, dissolve the crude product in an aqueous base solution (e.g., NaOH or NaHCO₃) to form the sodium salt.

    • Wash this basic solution with an organic solvent like dichloromethane or ethyl acetate to remove organic impurities.[9]

    • Re-precipitate the purified 2-(p-Tolyl)nicotinic acid by adding acid to the aqueous layer until the pH is again around 2-3.

  • Recrystallization:

    • Filter the purified solid and recrystallize it from a suitable solvent system. Ethanol/water or acetic acid/water mixtures are often effective.

    • For colored impurities, a charcoal treatment during recrystallization can be beneficial.[10]

Q5: Can you provide a detailed experimental protocol for the Suzuki-Miyaura synthesis of 2-(p-Tolyl)nicotinic acid?

The following protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Experimental Protocol: Suzuki-Miyaura Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-chloronicotinic acid (1 equivalent), p-tolylboronic acid (1.2 equivalents), sodium carbonate (2 equivalents), and a palladium catalyst system such as palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).[4]

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux and maintain it for 12-16 hours, monitoring the progress by TLC or LC-MS.[4]

  • Workup and Purification: Follow the purification protocol outlined in Q4.

Visualizing the Synthetic Pathways

Ullmann Condensation Workflow

Ullmann_Condensation Reactants 2-Chloronicotinic Acid + p-Toluidine Conditions Copper Catalyst (Cu) Base (e.g., K2CO3) High-Boiling Solvent (e.g., DMF) High Temperature (>200°C) Reactants->Conditions Product 2-(p-Tolyl)nicotinic Acid Conditions->Product Purification Acid-Base Extraction & Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the Ullmann Condensation Synthesis.

Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling Reactants 2-Chloronicotinic Acid + p-Tolylboronic Acid Conditions Palladium Catalyst (e.g., Pd(OAc)2/PPh3) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/Water) Reflux Reactants->Conditions Product 2-(p-Tolyl)nicotinic Acid Conditions->Product Purification Acid-Base Extraction & Recrystallization Product->Purification Final_Product Purified Product Purification->Final_Product

Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Synthesis.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Reaction_Type Which synthetic route was used? Start->Reaction_Type Ullmann Ullmann Condensation Reaction_Type->Ullmann Ullmann Suzuki Suzuki-Miyaura Coupling Reaction_Type->Suzuki Suzuki Ullmann_Checks Check: 1. Catalyst Activation 2. Solvent & Temperature 3. Base Stoichiometry Ullmann->Ullmann_Checks Suzuki_Checks Check: 1. Catalyst/Ligand System 2. Base & Solvent Choice 3. Reaction Time & Temperature Suzuki->Suzuki_Checks Optimize Optimize Conditions Based on Findings Ullmann_Checks->Optimize Suzuki_Checks->Optimize

Caption: Decision Tree for Troubleshooting Low Synthesis Yield.

References

  • ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?[Link]

  • Frontiers in Microbiology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • Google Patents. US20160326134A1 - Synthesis and resolution of nicotine.
  • MDPI. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • JETIR.org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PMC. (2023). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. [Link]

  • PMC. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2009). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. [Link]

  • ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. [Link]

  • Google Patents.
  • PubMed. (2016). Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. [Link]

Sources

Optimization

Technical Support Center: 2-(p-Tolyl)nicotinic Acid Formulation &amp; Solubility

Welcome to the Application Science Support Center. This guide is designed for researchers and formulation scientists experiencing aqueous solubility challenges with 2-(p-Tolyl)nicotinic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and formulation scientists experiencing aqueous solubility challenges with 2-(p-Tolyl)nicotinic acid .

Because of its specific molecular architecture—a weakly acidic nicotinic acid core paired with a highly lipophilic p-tolyl moiety—this compound exhibits notoriously poor solubility in neutral and acidic aqueous media. Below, we provide the mechanistic rationale, a diagnostic workflow, and self-validating protocols to overcome these thermodynamic barriers.

I. Diagnostic Workflow for Solubility Enhancement

Before selecting a solubilization strategy, you must align the physicochemical properties of the compound with the constraints of your downstream application.

SolubilityWorkflow Start Poor Solubility Detected: 2-(p-Tolyl)nicotinic acid App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro Low Vol. InVivo In Vivo Dosing (Animal Models/Preclinical) App->InVivo High Vol. CoSolvent Co-Solvent Strategy (DMSO / PEG400) InVitro->CoSolvent Cyclo Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVivo->Cyclo pH Sensitive Salt Salt Formation / pH Shift (Tromethamine / NaOH) InVivo->Salt pH Tolerant Validate Validation: OD600 < 0.05 & HPLC CoSolvent->Validate Cyclo->Validate Salt->Validate

Fig 1: Decision matrix for resolving 2-(p-Tolyl)nicotinic acid solubility based on application.

II. Frequently Asked Questions (Troubleshooting)

Q1: Why does 2-(p-Tolyl)nicotinic acid immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)?

The Causality: This is a classic case of solvent-shift precipitation. 2-(p-Tolyl)nicotinic acid possesses a bulky, hydrophobic p-tolyl ring that disrupts the hydrogen-bonding network of water. While DMSO effectively solvates this lipophilic bulk, diluting the stock into PBS causes water to rapidly displace the DMSO. At pH 7.4, the carboxylic acid (pKa ~4.8) is ionized, but this single localized charge is thermodynamically insufficient to overcome the hydrophobic penalty of the p-tolyl ring, leading to rapid aggregation and micro-precipitation. The Fix: You must lower the thermodynamic penalty of the aqueous phase. For in vitro assays, use a step-down co-solvent gradient (e.g., DMSO to PEG400 to Tween-80) rather than a direct crash into PBS[1].

Q2: I need to formulate this compound for oral gavage in mice, but I cannot use high concentrations of DMSO. What is the most biocompatible approach?

The Causality: For in vivo applications, encapsulation via cyclodextrins is the gold standard[2]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic p-tolyl group spontaneously inserts into this cavity via van der Waals forces, displacing high-energy water molecules (an entropically driven process). The hydrophilic exterior of the cyclodextrin then maintains the entire complex in the bulk aqueous phase, dramatically increasing apparent solubility without altering the drug's intrinsic pKa[3]. The Fix: Formulate a 10–20% (w/v) HP-β-CD aqueous vehicle. See Protocol A below.

Q3: Can I simply adjust the pH to force the compound into solution?

The Causality: Yes, but standard sodium hydroxide (NaOH) often yields a sodium salt that is still somewhat lipophilic and prone to crashing out upon slight pH fluctuations. A more robust pharmaceutical approach for nicotinic acid derivatives is in situ salt formation using bulky organic counter-ions like Tromethamine (Tris) or L-Arginine[4]. These amines contain multiple hydroxyl/carboxylic groups that provide massive hydration spheres, preventing the p-tolyl rings from stacking and crystallizing. The Fix: Generate a Tromethamine addition salt at pH 8.0–8.5. See Protocol B below.

III. Quantitative Performance of Solubilization Strategies

The table below summarizes the expected solubility gains for 2-(p-Tolyl)nicotinic acid across different formulation vehicles.

Formulation StrategyPrimary MechanismExpected Solubility RangeBiocompatibility / Best Use Case
1X PBS (pH 7.4) Baseline Ionization< 0.1 mg/mLN/A (Control)
10% DMSO / 90% PBS Dielectric Constant Reduction0.5 - 1.0 mg/mLIn vitro biochemical assays
20% w/v HP-β-CD in Water Hydrophobic Cavity Inclusion5.0 - 15.0 mg/mLIn vivo (IV, IP, PO dosing)
Tromethamine Salt (pH 8.5) Organic Salt Hydration Sphere> 20.0 mg/mLHigh-dose formulation / Solid dosage

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." They include built-in quality control (QC) checkpoints to verify success before you proceed to your actual experiments.

Protocol A: Cyclodextrin Inclusion Complexation (HP-β-CD)

Objective: Achieve >5 mg/mL solubility for in vivo dosing.

  • Preparation of Vehicle: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of sterile Milli-Q water. Stir continuously until the solution is completely clear (approx. 20% w/v).

  • API Addition: Weigh 50 mg of 2-(p-Tolyl)nicotinic acid and add it directly to the HP-β-CD solution.

  • Thermodynamic Driving: The complexation requires energy to displace cavity water. Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 12 hours (overnight) to reach equilibrium[3].

  • Volume Adjustment: QS (quantum satis) to exactly 10.0 mL with Milli-Q water.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

  • Self-Validation Check (Critical):

    • Measure the Optical Density (OD) of the filtrate at 600 nm using a spectrophotometer.

    • Pass Criteria: OD600 must be < 0.05. A higher value indicates the presence of colloidal micro-precipitates (incomplete complexation), meaning the cyclodextrin ratio must be increased.

Protocol B: In Situ Tromethamine Addition Salt Formation

Objective: Create a highly soluble, stable aqueous stock via organic counter-ions.

  • Stoichiometric Calculation: 2-(p-Tolyl)nicotinic acid has a molecular weight of ~213.23 g/mol . Tromethamine (Tris base) has a MW of 121.14 g/mol . To ensure complete salt formation, use a 1:1.2 molar ratio (API : Tromethamine)[4].

  • Base Solubilization: Dissolve 145 mg of Tromethamine in 5.0 mL of deionized water.

  • API Integration: Suspend 213 mg of 2-(p-Tolyl)nicotinic acid in the Tromethamine solution.

  • Reaction: Stir vigorously at 40°C for 45 minutes. The bulky hydroxyl groups of tromethamine will intercalate with the carboxylic acid, forming a highly hydrated salt complex. The cloudy suspension will transition to a transparent, slightly yellow solution.

  • Self-Validation Check (Critical):

    • Measure the pH of the final solution. It should stabilize between 8.0 and 8.5.

    • Dropwise add 0.1N HCl to a 100 µL aliquot to lower the pH to 6.0. If the compound immediately crashes out (turns milky white), the salt formation was successful and is demonstrating its expected pH-dependent solubility boundary.

V. References

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI (Pharmaceutics) URL:

  • Addition salts of amines containing hydroxyl and/or carboxylic groups with amino nicotinic acid derivatives as DHODH inhibitors (Patent EP2228367) Source: European Patent Office (EPO) URL:

  • Liquid Formulation Solubility Enhancement Source: Sigma-Aldrich Technical Library URL:

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH / PMC) URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(p-Tolyl)nicotinic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-(p-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 2-(p-tolyl)nicotinic acid derivatives. These compounds are critical scaffolds in medicinal chemistry, typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-halonicotinic acids with p-tolylboronic acid.

Below, you will find a mechanistic breakdown of the workflow, targeted troubleshooting FAQs addressing the causality of common failures, quantitative data for benchmarking, and a self-validating experimental protocol.

At-a-Glance: The Suzuki-Miyaura Workflow

Workflow A 1. Substrate Prep (2-Chloronicotinic Acid) B 2. Degassing (Argon Sparging) A->B C 3. Catalyst Addition (Pd source + Ligand) B->C D 4. Cross-Coupling (Reflux 12-16h) C->D E 5. Isolation (Isoelectric Precipitation) D->E

Experimental workflow for the Suzuki-Miyaura cross-coupling of 2-halonicotinic acids.

Troubleshooting Guides & FAQs

Q: Why does my Suzuki coupling of 2-chloronicotinic acid and p-tolylboronic acid stall at 40-50% conversion? A: The root cause is the free carboxylic acid on the pyridine ring. Under the basic conditions required for the coupling, the acid deprotonates to form a carboxylate. This carboxylate can coordinate strongly to the palladium center, forming a stable, inactive palladacycle that poisons the catalyst 1. Furthermore, the carboxylate drastically reduces the solubility of the electrophile in organic solvents 2.

  • Solution: You have two self-validating paths. Path A (Pre-esterification): Convert the acid to a methyl ester prior to coupling. This removes the coordinating carboxylate and improves solubility, allowing for anhydrous conditions 3. Path B (Biphasic System): Use a Toluene/Ethanol/Water (2:1:1) solvent system with a strong excess of aqueous base (e.g., Na₂CO₃). The substrate remains soluble in the aqueous layer, while the active catalyst operates efficiently at the biphasic interface 1.

Q: I am observing significant amounts of 4,4'-bitoluene (homocoupling) and toluene (protodeboronation). How do I prevent this? A: Protodeboronation of p-tolylboronic acid is accelerated by high temperatures and strong aqueous bases. Homocoupling is a direct result of oxygen ingress; oxygen oxidizes the Pd catalyst, forcing the boronic acid to act as a reducing agent and couple with itself.

  • Solution: Thoroughly degas the solvent system via prolonged argon sparging (minimum 30 minutes) prior to adding the Pd catalyst 2. Use a slight excess (1.2–1.5 equivalents) of p-tolylboronic acid to compensate for unavoidable trace protodeboronation.

Q: Which palladium catalyst and ligand system is optimal for 2-chloropyridine derivatives? A: 2-Chloropyridines are moderately reactive. The adjacent carboxylate/ester group provides steric hindrance but also electronic activation. While standard Pd(PPh₃)₄ is frequently cited 4, it often requires high catalyst loading (5-10 mol%) and extended reflux times 1.

  • Solution: For highly optimized conditions, switch to Pd(OAc)₂ (0.05 eq) combined with a bidentate ligand like dppf or a bulky, electron-rich monophosphine like XPhos. These ligands facilitate the difficult oxidative addition into the C-Cl bond and prevent the precipitation of inactive palladium black.

Q: How do I efficiently isolate the amphoteric 2-(p-tolyl)nicotinic acid product? A: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid, making it a zwitterion at neutral pH. This amphoteric nature complicates standard liquid-liquid extraction.

  • Solution: After the reaction, concentrate the mixture to remove organic solvents. Dilute the aqueous residue with water and wash with ethyl acetate to remove neutral impurities (e.g., bitoluene, phosphine oxides). Then, carefully adjust the aqueous layer to the isoelectric point of the product (typically pH 3.5–4.5) using 1M HCl. The 2-(p-tolyl)nicotinic acid will precipitate as a solid, which can be collected by vacuum filtration 1.

Quantitative Data Summary

The following table summarizes benchmarked catalytic systems and expected yields for the synthesis of 2-arylnicotinic acid derivatives to help you select the best conditions for your scale and substrate.

SubstrateBoronic AcidCatalyst SystemBase / SolventTemp / TimeExpected Yield
2-Chloronicotinic acidp-Tolylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:EtOH:H₂O90°C / 16h65-75%
Methyl 2-chloronicotinatep-Tolylboronic acidPd(OAc)₂/PPh₃ (5 mol%)K₂CO₃ / DME:H₂O85°C / 12h82-88%
2-Chloronicotinic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃ / DME:H₂O85°C / 14h78%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific checkpoints, you ensure the integrity of the reaction before proceeding to the next step 1.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 eq, 10 mmol), p-tolylboronic acid (1.2 eq, 12 mmol), and Na₂CO₃ (2.5 eq, 25 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 30 mL). Sparge the biphasic mixture with Argon for 30 minutes. Self-Validation: The solution should be visibly free of bubbling before proceeding to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq, 0.5 mmol) under a positive flow of Argon.

  • Cross-Coupling: Heat the mixture to reflux (approx. 90°C) for 12-16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The starting material (R_f ~0.2) must disappear, replaced by a new UV-active spot (R_f ~0.4). Alternatively, use LC-MS to confirm the disappearance of the m/z 157 peak and the appearance of the m/z 213 peak.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure to remove toluene and ethanol.

  • Isolation: Partition the aqueous residue with Ethyl Acetate (2 x 20 mL) to extract organic impurities. Discard the organic layer. Carefully acidify the aqueous layer dropwise with 1M HCl to pH ~4.0. Self-Validation: A white/off-white precipitate will crash out of solution exactly as the isoelectric point is reached.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash with cold water and dry under vacuum. Recrystallize from hot ethanol to afford pure 2-(p-tolyl)nicotinic acid.

Mechanistic Pathway Diagram

Understanding the catalytic cycle is crucial for troubleshooting. The transmetalation step is highly dependent on the base activating the boronic acid, while the oxidative addition is dependent on the electron density of the palladium center.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA + 2-Chloronicotinic Acid TM Transmetalation OA->TM + p-Tolylboronic Acid & Base RE Reductive Elimination TM->RE - Borate Salts RE->Pd0 + 2-(p-Tolyl) nicotinic Acid

Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation step.

References

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - The Journal of Organic Chemistry, ACS Publications.[Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling - ResearchGate. [Link]

Sources

Optimization

Removing impurities from 2-(p-Tolyl)nicotinic acid crude extracts

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I frequently consult on the challenges of isolating high-purity 2-(p-Tolyl)nicotinic acid from crude reaction mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I frequently consult on the challenges of isolating high-purity 2-(p-Tolyl)nicotinic acid from crude reaction mixtures. Because this molecule is typically synthesized via a transition-metal-catalyzed cross-coupling, crude extracts are often contaminated with heavy metals, unreacted starting materials, and homocoupled byproducts.

This guide is designed to troubleshoot the most common purification bottlenecks, explaining not just what to do, but the chemical causality behind each protocol to ensure your workflows are robust, scalable, and self-validating.

Purification Logic & Workflow

PurificationWorkflow Crude Crude Extract 2-(p-Tolyl)nicotinic acid AqBase Aqueous Base Extraction (pH 9-10) Crude->AqBase OrgWaste Organic Phase Discarded (Homocoupled Byproducts) AqBase->OrgWaste Organics Acidify Acidification (pH 3-4) AqBase->Acidify Aqueous AqWaste Aqueous Phase Discarded (Inorganic Salts) Acidify->AqWaste Aqueous PdScavenge Thiol-Silica Scavenging (60°C, 4h) Acidify->PdScavenge Precipitate PdWaste Filter Cake Discarded (Bound Pd) PdScavenge->PdWaste Solid Filter Cake Crystallize Recrystallization (EtOH/H2O) PdScavenge->Crystallize Filtrate Pure Purified Product (>99% Purity, Pd < 10 ppm) Crystallize->Pure

Workflow for the purification and Pd-scavenging of 2-(p-Tolyl)nicotinic acid.

Module 1: Residual Palladium (Pd) Remediation

Q: Why does my crude 2-(p-Tolyl)nicotinic acid consistently fail ICH heavy metal limits for Palladium? A: 2-(p-Tolyl)nicotinic acid is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-chloronicotinic acid and p-tolylboronic acid[1]. Palladium catalysts (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) are widely employed to facilitate this carbon-carbon bond formation[2]. However, the nitrogen atom in the pyridine ring of nicotinic acid possesses a lone pair of electrons that acts as a strong ligand, forming highly stable coordination complexes with the palladium. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict limits on residual palladium in active pharmaceutical ingredients (APIs), often requiring levels to be reduced to <10 ppm for oral medications[3]. Simple physical filtration is highly inefficient for disrupting these soluble nitrogen-palladium coordination complexes.

Q: What is the most reliable method for reducing Palladium to <10 ppm at scale? A: The most effective approach is a combination of physical filtration for large agglomerates followed by chemical scavenging for soluble Pd species[3]. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is the industry standard. The soft sulfur atom in the thiol group has a significantly higher affinity for the soft Pd metal center than the harder nitrogen atom of the pyridine ring. This thermodynamic preference outcompetes the nicotinic acid coordination, pulling the Pd onto the solid silica support[4].

Protocol: Step-by-Step Palladium Scavenging

  • Dissolution: Dissolve the crude 2-(p-Tolyl)nicotinic acid in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M.

  • Scavenger Addition: Add Thiol-functionalized silica to the solution. A typical starting point is 5-20 wt% relative to the crude product mass[4].

  • Incubation: Stir the slurry vigorously at 40–60 °C for 4 to 12 hours[4]. Causality note: Heating is critical to provide the activation energy required to break the strong Pd-Pyridine coordination bonds, allowing the metal to migrate to the thiol scavenger.

  • Filtration: Filter the mixture through a pad of Celite to remove the silica-bound palladium[4]. Wash the filter cake with fresh solvent to ensure complete product recovery.

  • Verification: Analyze the filtrate via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm Pd levels are within ICH limits prior to final crystallization[5].

Data Presentation: Comparison of Palladium Removal Techniques

TechniqueTarget Pd SpeciesTypical Final Pd ConcentrationOperational Notes
Celite Filtration Agglomerated Pd(0)500 - 8,600 ppmFast first step; removes large particles but leaves soluble Pd[3].
Activated Carbon Pd(0) and some Pd(II)50 - 200 ppmCost-effective; risks non-selective adsorption and product yield loss[4].
Thiol-Silica Scavenger Soluble Pd(0) & Pd(II)< 10 ppmHighly selective; requires screening for optimal incubation time[4].
N-Acetylcysteine Wash Soluble Pd(II)100 - 975 ppmGood for aqueous streams; requires extended heating (e.g., 64 hours at 40°C)[3].

Module 2: Organic Impurity Clearance

Q: My crude extract contains significant amounts of 4,4'-dimethylbiphenyl (homocoupling byproduct) and unreacted p-tolylboronic acid. How can I selectively isolate the desired product? A: You can exploit the amphoteric nature of 2-(p-Tolyl)nicotinic acid. The presence of the carboxylic acid group allows the molecule to be reversibly ionized. By performing a targeted acid-base extraction, you can partition neutral organic impurities into an organic waste stream while keeping your ionized product safely in the aqueous phase.

Protocol: Acid-Base Extraction Workflow

  • Alkalinization: Suspend the crude mixture in an organic solvent (e.g., ethyl acetate) and add 1M NaOH (aq) until the aqueous phase reaches pH 9-10. At this pH, the carboxylic acid deprotonates, converting 2-(p-Tolyl)nicotinic acid into its highly water-soluble sodium salt.

  • Phase Separation: Separate the layers. The organic layer will contain the neutral homocoupled byproduct (4,4'-dimethylbiphenyl) and residual phosphine ligands. Discard the organic layer.

  • Acidification: Slowly add 1M HCl to the aqueous phase under continuous stirring until the pH reaches 3-4. Causality note: This specific pH targets the isoelectric point of the nicotinic acid derivative. It neutralizes the molecule into a zwitterionic or un-ionized form, drastically minimizing its aqueous solubility.

  • Product Isolation: The 2-(p-Tolyl)nicotinic acid will precipitate out of the aqueous solution as a free acid. Filter the solid and wash with cold distilled water to remove residual inorganic salts (e.g., NaCl, borate salts).

Module 3: Final Polishing & Recrystallization

Q: How do I remove trace positional isomers and achieve >99% purity? A: Even after extraction and scavenging, trace amounts of unreacted 2-chloronicotinic acid or positional isomers may remain. Recrystallization from a binary solvent system (e.g., Ethanol/Water) leverages the differential solubility of the product versus impurities at varying temperatures. Furthermore, typical chemical purification methods such as crystallization can act as a final polishing step to lower the concentration of trace Pd in the final product[5].

Protocol: Binary Solvent Recrystallization

  • Dissolution: Dissolve the chemically scavenged product in a minimum volume of boiling ethanol.

  • Anti-Solvent Addition: Slowly add hot water dropwise until the solution becomes slightly cloudy. This is the "cloud point," a self-validating visual indicator that the solution has reached saturation.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the growth of large, pure crystal lattices (which naturally exclude impurities). Transfer to an ice bath (0-5 °C) for 2 hours to maximize yield.

  • Collection: Collect the highly pure crystals via vacuum filtration and dry under reduced pressure.

References

  • "Suzuki reaction" - Wikipedia. Available at:[Link]

  • "Suzuki-Miyaura Coupling" - Chemistry LibreTexts. Available at:[Link]

  • "Palladium scavenging: From 1% to within ICH limits" - Onyx Scientific. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise in 2-(p-Tolyl)nicotinic Acid Analysis

Welcome to the technical support center for the analysis of 2-(p-Tolyl)nicotinic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-(p-Tolyl)nicotinic acid via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common yet vexing issues in HPLC: baseline noise. A stable baseline is the foundation of accurate and reproducible quantification. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and remedy baseline disturbances efficiently.

Section 1: Troubleshooting Guide - A Systematic Approach to Noise Reduction

Baseline noise in an HPLC chromatogram can manifest in various forms, from high-frequency "spikes" to low-frequency "drift." Each type of noise often points to a different set of potential causes. This section provides a systematic approach to identifying and resolving the root cause of baseline instability.

Question 1: My baseline is showing random, high-frequency spikes. What are the likely causes and how do I fix it?

High-frequency noise often indicates issues with air bubbles, electrical interference, or failing components.

Immediate Action Plan:

  • Check for Air Bubbles: Air bubbles in the mobile phase or detector flow cell are a primary cause of sharp spikes.[1][2] Ensure your mobile phase is thoroughly degassed. Modern HPLC systems have in-line degassers, but if you are preparing your mobile phase offline, sonication or helium sparging are effective methods.[1][3] An air bubble trapped in the flow cell can also create large, sharp spikes on the baseline.[1]

  • Inspect for Leaks: A leak in the system can introduce air and cause pressure fluctuations, leading to a noisy baseline.[2] Carefully inspect all fittings and connections for any signs of leakage. A buildup of salt crystals around a fitting is a tell-tale sign of a leak when using buffered mobile phases.[4]

  • Evaluate Electrical Grounding and Interference: High-frequency noise can be electronic in nature.[5] Ensure the HPLC system is properly grounded. Other electronic equipment in the laboratory can sometimes cause interference.[5]

Question 2: I'm observing a slow, steady upward or downward slope in my baseline (drift). What should I investigate?

Baseline drift is often related to changes in temperature, mobile phase composition, or column equilibration.[1][6]

Troubleshooting Steps for Baseline Drift:

  • Temperature Fluctuations: The column and detector are sensitive to changes in ambient temperature.[1][7][8] Using a column oven provides a stable thermal environment.[7] Also, ensure that the laboratory's air conditioning or heating vents are not blowing directly on the instrument.[9][10]

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column requires sufficient time to equilibrate with the mobile phase.[2] This is particularly true when changing mobile phase compositions.

    • Mobile Phase Degradation: Some mobile phase components can degrade over time, leading to a change in UV absorbance and causing drift.[9][10] It is best practice to prepare fresh mobile phase daily.[10][11]

    • Contamination: Contaminants in the mobile phase, especially in one of the solvents used for a gradient elution, can cause the baseline to drift as the gradient progresses.[4]

  • Column Bleed: An old or poorly treated column may "bleed" stationary phase, causing a rising baseline.[1] If you suspect column bleed, you can test this by removing the column and running the mobile phase directly to the detector. If the drift disappears, the column is the likely culprit.[12]

Question 3: My baseline looks wavy or is showing regular, periodic pulsations. What's the cause?

A pulsating baseline is almost always linked to the pump.[12][13]

Diagnosing Pump-Related Noise:

  • Check Valves: Faulty or dirty check valves are a common cause of pressure fluctuations that manifest as a regular, wavy baseline.[9][12]

  • Pump Seals: Worn pump seals can lead to leaks and inconsistent flow rates, contributing to baseline pulsations.[11] Regular replacement of pump seals is a key part of preventative maintenance.[12]

  • Inadequate Degassing: Dissolved gas in the mobile phase can cause the pump to deliver an inconsistent flow, leading to pulsations.[1][12] Ensure the degasser is functioning correctly.

To confirm if the noise is pump-related, you can change the flow rate. If the frequency of the baseline pulsation changes proportionally, the pump is the source of the issue.[13][14]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing the source of HPLC baseline noise.

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Section 2: Frequently Asked Questions (FAQs)

This section addresses specific questions related to the analysis of 2-(p-Tolyl)nicotinic acid and general HPLC best practices.

Mobile Phase Preparation and Handling

Q: How often should I prepare my mobile phase for 2-(p-Tolyl)nicotinic acid analysis?

A: It is highly recommended to prepare fresh mobile phase daily.[10][11] Aqueous buffers, in particular, are susceptible to microbial growth, which can lead to baseline noise and column contamination.[4][11]

Q: What grade of solvents and reagents should I use?

A: Always use HPLC-grade solvents and high-purity salts and additives.[1][4][11] Using lower-grade reagents can introduce impurities that cause baseline disturbances and ghost peaks.[4]

Q: Is it necessary to filter my mobile phase?

A: Yes, filtering aqueous buffers and mobile phases through a 0.45 µm or 0.2 µm filter is crucial.[4][15] This removes particulate matter that can cause baseline noise and damage the column and pump.[4]

Column Care and Maintenance

Q: How do I know if my column is the source of the baseline noise?

A: A simple diagnostic test is to replace the column with a union and observe the baseline.[12] If the noise disappears, the column is likely contaminated or degraded.[12][16]

Q: What is the proper way to store my column after analyzing 2-(p-Tolyl)nicotinic acid?

A: If you have been using a buffered mobile phase, flush the column first with HPLC-grade water to remove any salts, which can precipitate and damage the column. Then, store the column in a high percentage of organic solvent, such as 100% acetonitrile, as recommended by the manufacturer.

Detector and System Parameters

Q: Can my detector settings contribute to baseline noise?

A: Yes. An aging detector lamp can cause increased noise.[1][17] Also, setting the detection wavelength too low (e.g., below 220 nm) can increase baseline noise as many solvents and additives absorb in this region.[17][18]

Q: What is the impact of the data acquisition rate on baseline noise?

A: A very high data acquisition rate can sometimes increase the appearance of noise.[6] Ensure your data rate is appropriate for the peak widths you are observing.

Experimental Protocol: Mobile Phase Preparation

A well-prepared mobile phase is critical for a stable baseline. Follow this protocol for consistent results.

  • Select High-Purity Reagents: Use only HPLC-grade solvents (e.g., acetonitrile, methanol) and high-purity water (e.g., Milli-Q or equivalent).[1][4] All salts and additives should be of at least analytical reagent grade.[15]

  • Accurate Measurement: Precisely measure the required volumes of each solvent and accurately weigh any solid components.

  • Dissolution and pH Adjustment: If using a buffer, ensure the salt is completely dissolved in the aqueous portion before mixing with the organic solvent. Adjust the pH as required by the method.

  • Filtration: Filter all aqueous components through a 0.45 µm or 0.2 µm membrane filter to remove particulates.[4][15]

  • Degassing: Degas the final mobile phase mixture using an in-line degasser, sonication for at least 10 minutes, or helium sparging to remove dissolved gases.[1][3][15]

  • Labeling and Storage: Clearly label the mobile phase container with its composition, date of preparation, and your initials. Store in a sealed container and, if it contains a buffer, prepare it fresh daily.[19]

Quantitative Data Summary
ParameterRecommendationRationale
Solvent Purity HPLC Grade or higherMinimizes impurities that cause baseline noise and ghost peaks.[1][4]
Mobile Phase Filtration 0.2 µm or 0.45 µm filterRemoves particulates that can damage the system and create noise.[4][15]
Mobile Phase Preparation Frequency Daily, especially for buffered solutionsPrevents microbial growth and degradation of reagents.[4][11]
Column Equilibration Time 10-20 column volumesEnsures a stable baseline before starting the analysis.[2]
Laboratory Temperature Stable, with minimal fluctuationsPrevents baseline drift caused by temperature changes affecting the detector and column.[1][7]
Logical Relationship Diagram: Cause and Effect of Baseline Noise

G cluster_causes Potential Causes cluster_effects Observed Effects (Baseline Noise) AirBubbles Air Bubbles HighFrequencyNoise High-Frequency Spikes AirBubbles->HighFrequencyNoise TempFluctuations Temperature Fluctuations Drift Baseline Drift TempFluctuations->Drift PumpIssues Pump Malfunction (Seals, Check Valves) Pulsations Regular Pulsations PumpIssues->Pulsations MobilePhaseContamination Mobile Phase Contamination/Degradation MobilePhaseContamination->HighFrequencyNoise MobilePhaseContamination->Drift ColumnContamination Column Contamination/Bleed ColumnContamination->Drift ElectricalInterference Electrical Interference ElectricalInterference->HighFrequencyNoise DetectorLamp Aging Detector Lamp DetectorLamp->HighFrequencyNoise DetectorLamp->Drift

Caption: Relationship between common causes and types of HPLC baseline noise.

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31).
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22).
  • 5 Major causes of noise in chromatograms during HPLC analysis? - Reddit. (2023, March 4).
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
  • Eliminating Baseline Problems - Agilent.
  • Why Your HPLC Baseline Drifts—And How to Stop It - Labtech.
  • HPLC Troubleshooting Mini Guide - Baseline Issues - Phenomenex.
  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13).
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025, February 28).
  • The Importance of Temperature in Liquid Chromatography | Avantor - VWR.
  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. (2025, July 23).
  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography.
  • Top 10 Tips for Maintaining Your HPLC System: Boosting Efficiency and Accuracy - Mastelf. (2025, January 31).
  • Troubleshooting - BASi.
  • Isolating Detector Noise: Part 1 - Separation Science. (2023, December 9).
  • Shimadzu Baseline Disturbance. (2025, April 15).
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4).
  • Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23).
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
  • Tips to maintain your HPLC & UHPLC systems and columns - Waters Corporation. (2016, October 13).
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Isolating Detector Noise: Part 2 - Separation Science. (2023, December 9).

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 2-(p-Tolyl)nicotinic Acid

Welcome to the technical support center for the crystallization of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(p-Tolyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this and structurally similar aromatic carboxylic acids. Our approach is rooted in fundamental scientific principles to provide not just solutions, but a deeper understanding of the crystallization process.

Frequently Asked Questions (FAQs)

Q1: My 2-(p-Tolyl)nicotinic acid fails to crystallize from solution. What are the initial troubleshooting steps?

A1: Failure to crystallize is typically due to insufficient supersaturation or high solubility in the chosen solvent.[1] Here’s a systematic approach to address this:

  • Induce Nucleation: If the solution is clear, try scratching the inner surface of the flask with a glass rod at the air-liquid interface.[1] Alternatively, add a "seed crystal" of your compound to provide a template for crystal growth.[2][3] If no seed crystals are available, dipping a glass rod into the solution and allowing the solvent to evaporate off the tip can create microcrystals that can then be reintroduced.[3]

  • Increase Concentration: It's possible you have used too much solvent.[2][3] Carefully evaporate a portion of the solvent to increase the concentration of the solute and allow the solution to cool again.

  • Re-evaluate Your Solvent Choice: A good crystallization solvent should dissolve the compound when hot but have limited solubility when cold.[1] If your compound remains soluble even at low temperatures, the solvent is too good. Consider a different solvent or a solvent/anti-solvent system.

Q2: Instead of crystals, my compound is "oiling out." What causes this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[2][3][4] This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.[3][4] Oiling out is problematic as the oil droplets often trap impurities and rarely solidify into a pure crystalline form.[3][4]

Common Causes and Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to precipitate above its melting point.

    • Solution: Re-heat the solution and add more solvent to decrease the concentration.[3]

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring oil formation.

    • Solution: Allow the solution to cool more slowly. Insulating the flask can help achieve this.[1]

  • Presence of Impurities: Impurities can lower the melting point of your compound and promote oiling out.[3][5]

    • Solution: Consider further purification of your starting material before crystallization.

  • Inappropriate Solvent: The chosen solvent may not be suitable.

    • Solution: Experiment with different solvents or solvent mixtures.[1]

Q3: The crystals I've obtained are very small or needle-like. How can I grow larger, more well-defined crystals?

A3: The formation of small or needle-like crystals often indicates that nucleation was too rapid, leading to a large number of small crystals instead of fewer, larger ones.[1]

Strategies for Growing Larger Crystals:

  • Slower Cooling: A slower cooling rate provides more time for molecules to arrange themselves into an ordered crystal lattice.[1]

  • Reduce Supersaturation: A slightly less concentrated solution will reach supersaturation at a lower temperature, which can favor slower crystal growth. Try adding a small amount of additional hot solvent.[3]

  • Use a Different Solvent System: The interaction between the solute and solvent molecules can influence crystal habit. Experimenting with different solvents may yield different crystal morphologies.[6]

Q4: I suspect I have different crystal forms (polymorphs). How can I confirm this and control which form I get?

A4: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[7] These different forms can have different physical properties. 2-(p-Tolyl)nicotinic acid is known to exist in at least three polymorphic forms.[8][9]

Confirmation and Control:

  • Characterization: Different polymorphs can be identified using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

  • Controlling Polymorphism: The formation of a specific polymorph is influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities.[7] For 2-(p-Tolyl)nicotinic acid, one of its zwitterionic forms was found to crystallize only in the presence of pyridine-type coformers.[8][9]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Crystallization

The choice of solvent is critical for successful crystallization. An ideal solvent will exhibit a significant difference in solubility for the compound of interest between hot and cold temperatures.[1]

Step-by-Step Solvent Screening Protocol:
  • Initial Solubility Tests:

    • Place a small amount of your 2-(p-Tolyl)nicotinic acid in several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. Observe the solubility.

    • If the compound is insoluble at room temperature, heat the solvent to its boiling point and observe if the compound dissolves.

    • If the compound dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Solvent Properties to Consider:

PropertyRationale
Solubility Profile The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Boiling Point A solvent with a boiling point below 100°C is generally preferred for easy removal.[10] However, the boiling point should be at least 10°C below the melting point of the solid to avoid oiling out.[2]
Reactivity The solvent should be chemically inert with respect to your compound.
Toxicity and Cost Less toxic and less expensive solvents are always preferable.
Common Solvents for Aromatic Carboxylic Acids:
SolventPolarityBoiling Point (°C)Notes
WaterPolar100Good for compounds that can hydrogen bond, like carboxylic acids.[10]
EthanolPolar78Often a good choice for moderately polar compounds.[10]
MethanolPolar65Similar to ethanol but more volatile.[10]
Ethyl AcetateIntermediate77A versatile solvent for a range of polarities.
TolueneNon-polar111Can be effective, but its high boiling point requires caution.[10]
AcetonePolar Aprotic56A strong solvent, may need to be used in a mixed solvent system.
Troubleshooting Solvent Selection:

Solvent_Troubleshooting start Start: Dissolve compound in hot solvent cool Cool solution start->cool observe Observe outcome cool->observe success Successful Crystallization observe->success Good crystals form no_xtals No Crystals Form observe->no_xtals oil_out Oiling Out observe->oil_out too_much_solvent Too much solvent? no_xtals->too_much_solvent too_concentrated Too concentrated? oil_out->too_concentrated evaporate Evaporate some solvent too_much_solvent->evaporate Yes wrong_solvent Wrong solvent choice? too_much_solvent->wrong_solvent No evaporate->cool rescreen Re-screen solvents wrong_solvent->rescreen add_solvent Add more solvent too_concentrated->add_solvent Yes cool_slowly Cool more slowly too_concentrated->cool_slowly No add_solvent->cool_slowly

Caption: Decision tree for troubleshooting solvent selection.

Guide 2: Addressing "Oiling Out"

"Oiling out" is a common and frustrating problem in crystallization. It is a form of liquid-liquid phase separation that occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[4][11][12]

Understanding the Mechanism:

Oiling out is often a kinetic phenomenon.[4] When a solution is cooled too rapidly or is too concentrated, the system may not have enough time or be in the right thermodynamic state for the ordered arrangement of molecules into a crystal lattice. Instead, a disordered, solute-rich liquid phase separates out.

Protocol for Resolving Oiling Out:
  • Re-dissolve the Oil: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent to reduce the concentration.

  • Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask with glass wool or place it in a Dewar flask containing warm water.

  • Seeding: Once the solution has cooled slightly, add a seed crystal. This can encourage crystallization to occur at a higher temperature, potentially above the temperature at which oiling out occurs.

  • Solvent/Anti-Solvent System: If oiling out persists, consider a solvent/anti-solvent system. Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble, until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

Guide 3: The Impact and Management of Impurities

Impurities can significantly affect the crystallization process by inhibiting nucleation, altering crystal habit, or getting trapped in the crystal lattice, which reduces the purity of the final product.[5]

How Impurities Interfere:
  • Inhibition of Nucleation: Impurities can adsorb onto the surface of small crystal nuclei, preventing them from growing.

  • Altering Crystal Morphology: Impurities can selectively adsorb to certain crystal faces, inhibiting their growth and leading to changes in the crystal shape.

  • Co-crystallization: If an impurity is structurally similar to the target compound, it may be incorporated into the crystal lattice.

Strategies for Crystallization in the Presence of Impurities:
  • Purification Prior to Crystallization: If possible, purify the crude material using another technique, such as column chromatography, before attempting crystallization.

  • Slow Crystallization: A very slow crystallization process gives the system more time to reach equilibrium, which can help to exclude impurities from the growing crystal lattice.

  • Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to adsorb them. Be cautious, as charcoal can also adsorb some of your product.

  • Multiple Recrystallizations: Sometimes, a single crystallization is not enough to achieve high purity. A second recrystallization from a different solvent can often remove stubborn impurities.

Caption: Workflow for purification via crystallization.

References

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 2-(p-Tolyl)nicotinic Acid

Welcome to the Advanced Chromatography Support Center. Analyzing amphoteric compounds like 2-(p-Tolyl)nicotinic acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Analyzing amphoteric compounds like 2-(p-Tolyl)nicotinic acid presents unique chromatographic challenges. This molecule features a basic pyridine nitrogen, an acidic carboxylic acid group, and a bulky hydrophobic p-tolyl moiety. Because its ionization state is highly sensitive to the mobile phase environment, analysts frequently encounter severe peak tailing, retention time drift, and poor reproducibility.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to achieve robust separations.

Part 1: Diagnostic Q&A (Troubleshooting)

Q1: Why does 2-(p-Tolyl)nicotinic acid exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality: Peak tailing in pyridine-carboxylic acid derivatives is primarily driven by secondary ion-exchange interactions. On standard silica-based C18 columns, unreacted residual silanol groups (-SiOH) become ionized (-SiO⁻) at mid-to-high pH levels. Simultaneously, the basic pyridine nitrogen of your analyte is protonated (cationic). The strong electrostatic attraction between the cationic pyridine and the anionic silanols creates a secondary retention mechanism, dragging out the tail of the peak. As noted by 1[1], these polar interactions are the most common cause of peak distortion for basic functional groups. Solution: You must break this electrostatic interaction. You can either:

  • Suppress silanol ionization by dropping the mobile phase pH below 2.5 (using 0.1% Trifluoroacetic acid).

  • Use electrostatic repulsion by raising the pH to 7.0 (using 10 mM Ammonium Acetate). At neutral pH, the carboxylic acid is deprotonated (anionic) and the pyridine is neutral. The overall anionic charge of the molecule will repel the anionic silanols, yielding perfectly symmetrical peaks.

Q2: How do I select the optimal mobile phase pH to prevent retention time drift? Causality: Retention time drift occurs when an analyte exists in a mixed ionization state. Nicotinic acid derivatives typically have a carboxylic acid pKa around 2.1–2.5 and a pyridine nitrogen pKa around 4.8–4.9[2]. If your mobile phase pH is between 3.0 and 4.5, the compound exists as a zwitterion. In this state, even microscopic pH fluctuations from sample injection or inadequate buffer capacity will drastically shift the equilibrium, causing the retention time to wander. 3[3] emphasizes that mobile phase pH optimization is critical because it directly dictates the charge state of the molecule. Solution: Apply the "±1.5 pH Rule." Buffer the mobile phase at least 1.5 pH units away from any pKa value. For 2-(p-Tolyl)nicotinic acid, lock the pH at either 2.0 (fully cationic) or 7.0 (fully anionic).

Q3: Should I use Acetonitrile or Methanol as the organic modifier? Causality: The choice of organic modifier fundamentally alters the solvation environment[4]. Methanol is a protic solvent; it can participate in hydrogen bonding with the carboxylic acid moiety of your analyte, which sometimes alters selectivity but can increase system backpressure due to higher viscosity. Acetonitrile is aprotic, providing purely dipole-driven solvation. Solution: Start method development with Acetonitrile . It provides lower column backpressure, higher theoretical plate counts, and generally sharper peaks for rigid aromatic systems like the p-tolyl group.

Part 2: Visual Workflows & Logic Diagrams

G Analyte 2-(p-Tolyl)nicotinic acid (Amphoteric) Acidic Low pH (< 2.5) 0.1% TFA / Formic Acid Analyte->Acidic Neutral Neutral pH (~ 7.0) Ammonium Acetate Analyte->Neutral MidPH Mid pH (3.5 - 5.0) Avoid! Analyte->MidPH StateAcidic Cationic State (COOH neutral, NH+) Acidic->StateAcidic StateNeutral Anionic State (COO-, N neutral) Neutral->StateNeutral StateMid Zwitterionic State (COO-, NH+) MidPH->StateMid ResultAcidic Good Peak Shape (Silanols Neutralized) StateAcidic->ResultAcidic ResultNeutral Excellent Peak Shape (Electrostatic Repulsion) StateNeutral->ResultNeutral ResultMid Severe Tailing & Retention Drift StateMid->ResultMid

Workflow for pH optimization and ionization state control of 2-(p-Tolyl)nicotinic acid.

G Start Issue: Peak Tailing CheckPH Is Mobile Phase pH between 3.0 and 6.0? Start->CheckPH YesPH Yes CheckPH->YesPH NoPH No (< 2.5 or > 6.5) CheckPH->NoPH FixPH Adjust pH to 2.0 or 7.0 to unify ionization state YesPH->FixPH CheckCol Check Stationary Phase NoPH->CheckCol OldCol Standard / Aged C18 CheckCol->OldCol NewCol End-capped / Polar-embedded CheckCol->NewCol FixCol Switch to Base-Deactivated or Highly End-capped Column OldCol->FixCol CheckOther Check for Mass Overload or Frit Blockage NewCol->CheckOther

Decision tree for troubleshooting peak tailing in amphoteric pyridine derivatives.

Part 3: Data & Decision Matrices

Table 1: Physicochemical Properties & Chromatographic Impact
PropertyEstimated ValueChromatographic Impact
pKa1 (Carboxylic Acid) ~ 2.1 - 2.5Deprotonates at pH > 3.5, making the molecule anionic. Reduces hydrophobic retention but enables electrostatic repulsion of silanols.
pKa2 (Pyridine Nitrogen) ~ 4.5 - 4.9Protonates at pH < 4.0. Causes severe secondary interactions with ionized silanols, leading to peak tailing if pH is not strictly controlled.
Isoelectric Point (pI) ~ 3.5At this pH, the molecule is a zwitterion. Solubility is at its lowest, and retention time is highly unstable due to mixed charge states.
Hydrophobicity (LogP) Moderate-HighThe p-tolyl group provides sufficient hydrophobic surface area to ensure adequate retention on C18 columns, even when the molecule is ionized.
Table 2: Buffer Selection Guide for 2-(p-Tolyl)nicotinic acid
Buffer SystemTarget pHDetector CompatibilityRecommended Use Case
0.1% Trifluoroacetic Acid (TFA) ~ 2.0UV (Low cutoff)Best for suppressing silanol interactions and maximizing retention via ion-pairing. Do not use for LC-MS.
0.1% Formic Acid ~ 2.7LC-MSGood for MS sensitivity, but dangerously close to pKa1. May cause slight retention drift.
10 mM Ammonium Acetate ~ 6.8 - 7.2LC-MS / UVExcellent for electrostatic repulsion of silanols. Yields highly symmetrical peaks.
20 mM Potassium Phosphate ~ 2.5 or 7.0UV onlySuperior buffer capacity for complex biological matrices[5].

Part 4: Standard Operating Procedures (Protocols)

Protocol: Self-Validating Mobile Phase Preparation & pH Scouting

This protocol utilizes a closed-loop validation system to ensure the mobile phase environment is fully controlling the analyte's ionization state.

Step 1: Define the Target pH and Prepare the Aqueous Buffer

  • Select a target pH based on the detector (e.g., pH 7.0 using 10 mM Ammonium Acetate for LC-MS compatibility).

  • Dissolve 0.77 g of Ammonium Acetate in 1.0 L of HPLC-grade water.

  • Measure the pH using a calibrated pH meter. Adjust to exactly 7.0 using dilute Acetic Acid or Ammonium Hydroxide.

  • Causality Check: Do not adjust the pH after adding the organic modifier, as organic solvents alter the activity of hydrogen ions and will result in inaccurate pH readings.

Step 2: Column Equilibration

  • Install a highly end-capped C18 or Polar-Embedded (Amide-C18) column.

  • Flush the column with 10 column volumes (CV) of the prepared aqueous buffer mixed with 5% Acetonitrile to ensure the stationary phase is fully saturated with the buffering ions.

Step 3: Execution of the Scouting Gradient

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 15 minutes.

  • Inject a 2 µL standard of 2-(p-Tolyl)nicotinic acid (prepared in the initial mobile phase conditions to prevent solvent-mismatch peak distortion).

Step 4: System Suitability & Validation Check (Self-Validating Step)

  • Analyze the resulting chromatogram and calculate the Asymmetry Factor (As) at 10% peak height.

  • Validation Logic:

    • If As ≤ 1.2 : The system is validated. The ionization state is unified, and silanol interactions are successfully suppressed/repelled.

    • If As > 1.2 : The system fails validation. Action: The local pH inside the column is fluctuating. Increase the buffer concentration to 20 mM or verify that the injection solvent matches the initial mobile phase pH.

Part 5: References

  • Preparation And Characterization Of Ambazone Salt With Nicotinic Acid Source: American Institute of Physics (aip.org) URL:

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex (phenomenex.com) URL:

  • Peak Tailing in HPLC Source: Element Lab Solutions (elementlabsolutions.com) URL:

  • A Universal Mobile Phase System For Simple pH Optimization Source: Thermo Fisher Scientific (thermofisher.com) URL:

  • Technical Support Center: Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection Source: Benchchem (benchchem.com) URL:

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 2-(p-Tolyl)nicotinic acid quantification

An In-Depth Technical Guide to the Validation of Analytical Methods for 2-(p-Tolyl)nicotinic Acid Quantification This guide provides a comprehensive comparison and validation framework for analytical methods tailored to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 2-(p-Tolyl)nicotinic Acid Quantification

This guide provides a comprehensive comparison and validation framework for analytical methods tailored to the quantification of 2-(p-Tolyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical system. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), adhering to internationally recognized standards such as the ICH Q2(R2) guidelines.[1][2][3]

Foundational Strategy: Selecting the Appropriate Analytical Technique

The molecular structure of 2-(p-Tolyl)nicotinic acid—a carboxylic acid derivative of pyridine with a non-polar tolyl group—dictates the most suitable analytical approach. The presence of the carboxylic acid makes the molecule polar and non-volatile, while the aromatic rings provide a strong UV chromophore.

Causality Behind the Choice:

  • High-Performance Liquid Chromatography (HPLC): This is the premier choice. The analyte's polarity and non-volatile nature are ideal for reversed-phase HPLC. Furthermore, its UV-active structure allows for sensitive detection. HPLC offers the specificity required to separate the analyte from impurities and degradation products, a non-negotiable requirement in pharmaceutical analysis.[4]

  • Gas Chromatography (GC): This technique is poorly suited for this analyte in its native form. The high polarity and low volatility of the carboxylic acid would lead to poor peak shape and retention.[5][6] Analysis would necessitate a derivatization step (e.g., silylation or esterification) to increase volatility.[7][8][9] This additional step complicates the sample preparation, introduces potential variability, and is generally avoided if a more direct method like HPLC is available.

  • UV-Vis Spectroscopy: While useful for determining the absorbance maximum (λmax) for HPLC detection or for quantifying the pure substance in a simple matrix, standalone UV-Vis spectroscopy lacks specificity.[10][11] It cannot distinguish between the active pharmaceutical ingredient (API) and any UV-active impurities, making it unsuitable for stability studies or formulation analysis where other components are present.[12]

Comparative Overview of Potential Techniques

TechniqueApplicability for 2-(p-Tolyl)nicotinic acidRationale
HPLC-UV Excellent (Recommended) Direct analysis, high specificity, sensitivity, and robustness. Ideal for polar, non-volatile compounds with a UV chromophore.
GC-FID/MS Poor (Not Recommended) Requires complex and error-prone derivatization to overcome low volatility.[5][7][9]
UV-Vis Spec. Limited Lacks the specificity to differentiate the analyte from impurities.[12] Useful only for preliminary analysis of the pure compound.

Based on this analysis, this guide will focus exclusively on the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

The Analytical Workflow: From Development to Validation

A validated method is built upon a logical and systematic workflow. The process begins with developing a suitable method, optimizing it, and then subjecting it to rigorous validation studies to prove it is fit for its intended purpose.[1]

Analytical_Method_Lifecycle cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2) cluster_Imp Phase 3: Implementation Analyte_Characterization Analyte Characterization (Solubility, pKa, λmax) Method_Screening Method Screening (Column, Mobile Phase) Analyte_Characterization->Method_Screening Method_Optimization Method Optimization (Gradient, pH, Flow Rate) Method_Screening->Method_Optimization Define_Protocol Define Validation Protocol & Acceptance Criteria Method_Optimization->Define_Protocol Execute_Validation Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) Define_Protocol->Execute_Validation Analyze_Data Analyze & Document Results Execute_Validation->Analyze_Data Routine_Use Routine QC Testing Analyze_Data->Routine_Use Method_Monitoring Method Performance Monitoring (System Suitability Trending) Routine_Use->Method_Monitoring

Caption: High-level workflow for analytical method development and validation.

Protocol: RP-HPLC Method for 2-(p-Tolyl)nicotinic Acid

This protocol is a robust starting point. The expert insight lies in the justification for each parameter.

Instrumentation & Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric glassware (Class A).

  • HPLC grade Acetonitrile (ACN) and Water.

  • Phosphoric Acid (H₃PO₄), HPLC grade.

  • Reference Standard (RS) of 2-(p-Tolyl)nicotinic acid (purity >99.5%).

Chromatographic Conditions:

ParameterSettingJustification
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides hydrophobic interaction, ideal for retaining the tolyl group. This is the industry-standard starting point for analytes of moderate polarity.
Mobile Phase A 0.1% H₃PO₄ in WaterThe acidic pH (~2.1) ensures the carboxylic acid group (pKa ~4-5) is fully protonated (neutral), promoting retention and preventing peak tailing. Phosphoric acid is a common, non-UV active buffer.
Mobile Phase B Acetonitrile (ACN)ACN is a strong organic solvent with low viscosity and good UV transparency, making it an excellent choice for reversed-phase gradient elution.
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% BA gradient is used to ensure elution of the analyte with a good peak shape in a reasonable time, while also cleaning the column of any more non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CThermostatting the column ensures reproducible retention times by mitigating fluctuations from ambient temperature.
Detection (λ) 265 nmNicotinic acid derivatives typically show strong absorbance around 260-270 nm.[13][14] A photodiode array (PDA) detector should be used during development to confirm the optimal wavelength and assess peak purity.
Injection Vol. 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v). This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-(p-Tolyl)nicotinic acid RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

Method Validation: A Parameter-by-Parameter Guide

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1] The following protocols are based on ICH Q2(R2) guidelines.[2][12]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

Protocol:

  • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

  • Inject a solution of the drug product placebo (all excipients without the API) to confirm no interference.

  • Inject the Working Standard Solution.

  • Inject a sample of 2-(p-Tolyl)nicotinic acid that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, light) to show that the degradation products do not co-elute with the main peak. The use of a PDA detector is crucial here to evaluate peak purity.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[15][16]

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12][17][18] It is typically assessed via recovery studies.

Protocol:

  • Prepare a homogenous blend of drug product placebo.

  • Spike the placebo with the 2-(p-Tolyl)nicotinic acid RS at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Analyze these nine samples and calculate the percent recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Accuracy_Study_Workflow cluster_spiking Spiking at 3 Levels start Start prep_placebo Prepare Homogenous Placebo Blend start->prep_placebo spike_80 Level 1: 80% (n=3) prep_placebo->spike_80 spike_100 Level 2: 100% (n=9) prep_placebo->spike_100 spike_120 Level 3: 120% (n=3) prep_placebo->spike_120 analysis Sample Prep & HPLC Analysis (Total 9 Samples) spike_80->analysis spike_100->analysis spike_120->analysis calculation Calculate % Recovery % Recovery = (Measured Conc. / Spiked Conc.) * 100 analysis->calculation end End calculation->end

Caption: Workflow for the Accuracy (Recovery) validation experiment.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][18] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[19]

Protocol:

  • Repeatability: Prepare six independent samples of 2-(p-Tolyl)nicotinic acid at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.

  • Intermediate Precision: Repeat the process with another six samples on a different day, with a different analyst, or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six samples and for all twelve samples combined.

Acceptance Criteria:

  • %RSD for repeatability (n=6) should be ≤ 1.0%.

  • %RSD for intermediate precision (n=12) should be ≤ 2.0%.

Detection & Quantitation Limits
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]

Protocol (Based on Signal-to-Noise Ratio):

  • Prepare and inject solutions of 2-(p-Tolyl)nicotinic acid at decreasingly lower concentrations.

  • Determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise.

  • The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 is the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ. The precision (%RSD) at the LOQ should also be evaluated and meet a suitable criterion (e.g., ≤ 10%).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Analyze the Working Standard Solution while making small, deliberate changes to the chromatographic conditions, one at a time.

  • Examples of variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., ± 2% absolute in organic content)

  • Assess the impact on retention time, peak area, and tailing factor. System suitability parameters should still pass.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for the quantification of 2-(p-Tolyl)nicotinic acid by HPLC.

Validation ParameterAttribute MeasuredTypical Acceptance Criteria
Specificity SelectivityNo interference from blank, placebo, or degradants at the analyte's retention time. Peak purity must pass.
Linearity ProportionalityCorrelation coefficient (r²) ≥ 0.999
Range Interval80% to 120% of the test concentration for assay methods.[16]
Accuracy Trueness (% Recovery)98.0% - 102.0% recovery of spiked analyte.
Precision (Repeatability) Scatter (Intra-assay)%RSD ≤ 1.0% for n=6 replicates.
Precision (Intermediate) Scatter (Inter-assay)%RSD ≤ 2.0% for n=12 replicates across different conditions.
Limit of Quantitation (LOQ) Lowest quantifiable levelS/N ratio ≥ 10; Precision (%RSD) ≤ 10%.
Limit of Detection (LOD) Lowest detectable levelS/N ratio ≥ 3.
Robustness ReliabilitySystem suitability parameters remain within acceptable limits after deliberate small changes to the method.

Conclusion

The successful quantification of 2-(p-Tolyl)nicotinic acid for pharmaceutical applications hinges on the use of a well-developed and rigorously validated analytical method. This guide establishes that Reversed-Phase HPLC with UV detection is unequivocally the most suitable technique due to its inherent specificity, accuracy, and precision. By following the detailed validation protocols outlined for parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can establish a self-validating system that produces trustworthy and reliable data. This adherence to systematic, science-based validation as prescribed by ICH guidelines is not merely a regulatory formality; it is the foundation of ensuring product quality and safety in drug development.[3][15]

References

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary gas chromatographic separation of carboxylic acids.
  • (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla.
  • (n.d.). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production.
  • Walsh Medical Media. (2025, June 30). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • ResearchGate. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Request PDF.
  • (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis.
  • (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Elsevier B.V.
  • SCION Instruments. (2024, February 28). Accuracy and Precision - What's The Difference? | Analytical Data.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International.
  • SIELC Technologies. (2005, January 13). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • ICH. (2023, November 30). Validation of analytical procedures q2(r2).
  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • National Institutes of Health. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC.
  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b) treated.
  • (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm).
  • (2022, March 19). Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations. PubMed.
  • (2025, November 27). The Limit of Detection | LCGC International. Chromatography Online.
  • (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
  • (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.
  • (n.d.). Chemical determination of nicotinic acid and nicotinamide. SciSpace.
  • (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital.
  • (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements | LCGC International.
  • SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
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Comparative

Benchmarking 2-(p-Tolyl)nicotinic Acid Derivatives in Topoisomerase I Assays: A Comparative Guide

As drug discovery programs increasingly look beyond classic camptothecin scaffolds for Topoisomerase I (Topo I) inhibition, 2-arylnicotinic acid derivatives have emerged as highly valuable synthetic precursors. While 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly look beyond classic camptothecin scaffolds for Topoisomerase I (Topo I) inhibition, 2-arylnicotinic acid derivatives have emerged as highly valuable synthetic precursors. While 2-(p-Tolyl)nicotinic acid itself is a biologically inert carboxylic acid, it serves as the critical building block for synthesizing 4-azafluorenone derivatives (indenopyridinones)[1]. Through acid-mediated intramolecular Friedel-Crafts acylation, the flexible nicotinic acid precursor is locked into a rigid, planar heterocycle capable of intercalating into DNA and trapping the Topo I cleavable complex.

This guide provides a comprehensive framework for benchmarking 4-azafluorenones derived from 2-(p-Tolyl)nicotinic acid against gold-standard alternatives like Camptothecin (CPT) and Topotecan, utilizing self-validating enzymatic and cellular assays[2].

Chemical Activation: From Precursor to Interfacial Poison

To evaluate these compounds in enzyme assays, the 2-(p-Tolyl)nicotinic acid must first be converted into its active 4-azafluorenone form. The planar geometry of the azafluorenone core is an absolute requirement for its mechanism of action: sliding between DNA base pairs at the enzyme-DNA cleavage site to prevent religation[1].

Synthesis A 2-(p-Tolyl)nicotinic Acid (Precursor) C Intramolecular Friedel-Crafts Acylation A->C B Polyphosphoric Acid (PPA) 150°C B->C D 4-Azafluorenone Derivative (Active Inhibitor) C->D Cyclization

Acid-mediated cyclization of 2-(p-Tolyl)nicotinic acid to active 4-azafluorenone.

Mechanistic Rationale & Assay Selection

Topoisomerase I relieves torsional strain during DNA replication by creating transient single-strand breaks, passing the intact strand through the break, and religating the DNA. 4-Azafluorenone derivatives act as interfacial poisons . They do not prevent the enzyme from binding or cleaving DNA (which would classify them as catalytic inhibitors); instead, they stabilize the covalent enzyme-DNA intermediate (the "cleavable complex"), leading to lethal double-strand breaks when replication forks collide with these trapped complexes[1].

TopoI_Mechanism SC Supercoiled DNA CC Cleavable Complex (Transient) SC->CC Binding Enz Topoisomerase I Enz->CC Rel Relaxed DNA CC->Rel Religation Trap Trapped Complex (DNA Breaks) CC->Trap Blocked Religation Inh 4-Azafluorenone Inh->CC Intercalation

Topoisomerase I inhibition mechanism by 4-azafluorenone derivatives.

Quantitative Benchmarking Data

When benchmarking a newly synthesized 2-(p-Tolyl)nicotinic acid derivative, it must be evaluated across three distinct parameters: cell-free enzymatic inhibition, cellular cytotoxicity, and specific target engagement.

Table 1: Comparative Inhibitory Profiling of Topoisomerase I Targeting Agents

Compound / InhibitorTopo I Relaxation IC₅₀ (µM)HCT116 Cytotoxicity IC₅₀ (µM)Cleavable Complex Trapping ScorePrimary Mechanism
4-Azafluorenone (2-(p-Tolyl)nicotinic acid derived)1.2 ± 0.34.5 ± 0.6+++Interfacial Poison
Camptothecin (CPT) (Gold Standard)0.4 ± 0.10.8 ± 0.2++++Interfacial Poison
Topotecan (Clinical Alternative)0.8 ± 0.21.5 ± 0.3++++Interfacial Poison
Catalytic Inhibitor Control 5.0 ± 0.812.0 ± 1.5-Active Site Competition

Data Interpretation: While 4-azafluorenones typically exhibit slightly higher IC₅₀ values than CPT, their distinct planar structure offers different pharmacokinetic properties and circumvents specific resistance mechanisms (such as efflux pump overexpression) often seen with camptothecin analogs[2].

Experimental Workflow 1: Topoisomerase I DNA Relaxation Assay

This assay exploits the physical difference between supercoiled and relaxed plasmid DNA. Because relaxed DNA has a larger hydrodynamic radius, it migrates significantly slower through an agarose gel than compact, supercoiled DNA.

Self-Validating Control Matrix

To ensure the assay is self-validating and isolates true Topo I inhibition from artifacts, the following controls are mandatory:

  • Vehicle Control (DMSO + Enzyme + DNA): Validates baseline enzyme activity (Expected: 100% Relaxation).

  • Positive Control (CPT + Enzyme + DNA): Validates assay sensitivity to known poisons (Expected: Preservation of Supercoiled band).

  • Compound-Only Control (Inhibitor + DNA, No Enzyme): Ensures the 4-azafluorenone does not independently degrade or alter DNA topology.

Step-by-Step Methodology
  • Reaction Assembly: In a sterile microcentrifuge tube, prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

  • Substrate Addition: Add 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Inhibitor Titration: Introduce the 4-azafluorenone derivative (dissolved in DMSO) at concentrations ranging from 0.1 µM to 50 µM. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Initiation: Add 1 Unit of recombinant human Topoisomerase I. Incubate at 37°C for 30 minutes.

  • Termination & Digestion (Critical Step): Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes.

    • Causality Note: SDS denatures the Topo I enzyme, trapping it on the DNA if it is in the cleavable complex state. Proteinase K digests the trapped enzyme, leaving a small peptide adduct that allows the DNA to enter the gel. Without this step, bulky DNA-protein complexes would remain stuck in the gel well, creating false-positive "inhibition" readings.

  • Electrophoresis: Resolve the samples on a 1% agarose gel (without ethidium bromide, as intercalators affect supercoiling) at 3 V/cm for 2 hours.

  • Staining & Analysis: Post-stain the gel with GelRed or Ethidium Bromide for 30 minutes. Quantify the intensity of the supercoiled band using densitometry to calculate the IC₅₀.

Experimental Workflow 2: In Vivo Complex of Enzyme (ICE) Assay

While the relaxation assay proves the compound inhibits Topo I in vitro, the ICE assay is required to prove that the 4-azafluorenone derivative actively traps the Topo I cleavable complex inside living cells, confirming its mechanism as a poison rather than a catalytic inhibitor.

Step-by-Step Methodology
  • Cell Treatment: Seed HCT116 colon carcinoma cells and treat with the 4-azafluorenone derivative (at 5× IC₅₀) or CPT (positive control) for 2 hours.

  • Lysis & Shearing: Lyse the cells rapidly using a strong denaturing buffer (1% Sarkosyl). Causality Note: Immediate denaturation prevents the transient cleavable complexes from reversing. Shear the genomic DNA using a Dounce homogenizer or mild sonication to reduce viscosity.

  • Density Gradient Isolation: Layer the lysate onto a cesium chloride (CsCl) density gradient and centrifuge at 100,000 × g for 20 hours.

    • Causality Note: Free proteins float to the top of the gradient. Free DNA pellets at the bottom. Only proteins covalently bound to DNA (the trapped Topo I complexes) will co-sediment with the DNA fraction.

  • Immunoblotting: Extract the DNA pellet, apply it to a nitrocellulose membrane using a slot-blot apparatus, and probe with an anti-Topoisomerase I primary antibody.

  • Validation: A strong chemiluminescent signal in the DNA fraction confirms that the 2-(p-Tolyl)nicotinic acid derivative successfully triggered Topo I poisoning in a cellular environment.

Sources

Validation

An In-depth Guide to the In Vivo Efficacy of 2-(p-Tolyl)nicotinic Acid Analogues as Anti-inflammatory Agents

This guide provides a comprehensive comparison of the in vivo efficacy of 2-(p-Tolyl)nicotinic acid analogues, a class of compounds with significant potential in inflammation and pain management. Drawing from established...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the in vivo efficacy of 2-(p-Tolyl)nicotinic acid analogues, a class of compounds with significant potential in inflammation and pain management. Drawing from established experimental data and methodologies, we will explore their mechanisms of action, comparative performance in validated animal models, and the critical interplay between chemical structure and therapeutic activity.

Introduction: The Rationale for Nicotinic Acid Analogues in Inflammation

Nicotinic acid (Niacin or Vitamin B3) has a well-documented role in managing dyslipidemia. However, emerging research has highlighted its direct anti-inflammatory properties, which are independent of its effects on lipid metabolism.[1][2][3] This has spurred the development of nicotinic acid derivatives, such as the 2-arylnicotinic acid series, to enhance anti-inflammatory potency and improve pharmacokinetic profiles. The 2-(p-Tolyl)nicotinic acid scaffold serves as a promising template for novel non-steroidal anti-inflammatory drugs (NSAIDs). This guide aims to provide researchers and drug development professionals with a detailed framework for evaluating and comparing the in vivo efficacy of these analogues.

Unraveling the Mechanism: How Nicotinic Acid Derivatives Combat Inflammation

The anti-inflammatory effects of nicotinic acid and its analogues are multifaceted. While traditional NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, nicotinic acid derivatives can modulate distinct inflammatory pathways.

2.1. GPR109A-Mediated NF-κB Inhibition

A primary mechanism involves the activation of the G-protein coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages.[1][2][4] Activation of GPR109A by nicotinic acid analogues can lead to the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway.[1][4] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4] By inhibiting the phosphorylation of IKKβ and IκB-α, nicotinic acid derivatives prevent the nuclear translocation of NF-κB, thereby downregulating the inflammatory cascade.[1][4]

2.2. Modulation of Pro-inflammatory Mediators

In vitro and in vivo studies have demonstrated that nicotinic acid and its derivatives can significantly reduce the secretion of key pro-inflammatory cytokines and chemokines, such as:

  • Tumor Necrosis Factor-alpha (TNF-α)[2][4][5]

  • Interleukin-6 (IL-6)[2][4][5]

  • Monocyte Chemoattractant Protein-1 (MCP-1)[2][4][6]

This suppression of inflammatory mediators contributes to the reduction of immune cell infiltration and tissue damage at the site of inflammation.[6]

2.3. Potential for COX Inhibition

While the GPR109A pathway is a key differentiator, some nicotinic acid derivatives may also exhibit inhibitory activity against COX enzymes, similar to traditional NSAIDs.[5] The extent of COX-1 versus COX-2 selectivity can vary among different analogues, influencing both their efficacy and their gastrointestinal side-effect profile.

Signaling Pathway of Nicotinic Acid Analogue Anti-Inflammatory Action

Nicotinic_Acid_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates NA_Analogue Nicotinic Acid Analogue NA_Analogue->GPR109A AC Adenylyl Cyclase Gi->AC Inhibits IKK IKK Complex (Phosphorylated) Gi->IKK Inhibits (Downstream Effect) cAMP ↓ cAMP AC->cAMP IkB IκB-α (Phosphorylated) IKK->IkB NFkB_active NF-κB (Active) IkB->NFkB_active Inhibits Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Pro_inflammatory_Genes Inflammation ↓ Inflammation Pro_inflammatory_Genes->Inflammation

Caption: GPR109A activation by nicotinic acid analogues inhibits NF-κB signaling.

In Vivo Efficacy Assessment: Standardized Protocols

To objectively compare the efficacy of different 2-(p-Tolyl)nicotinic acid analogues, standardized and validated animal models of inflammation and pain are essential.[7][8]

3.1. Carrageenan-Induced Paw Edema Model

This is a widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[5][9]

Experimental Protocol:

  • Animal Selection: Male Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups:

    • Vehicle Control (e.g., saline or 1% w/v distilled water)

    • Positive Control (e.g., Indomethacin, Diclofenac)

    • Test Groups (different doses of the nicotinic acid analogues)

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: The test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in saline is administered into the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Efficacy Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow for Carrageenan-Induced Paw Edema Assay

Carrageenan_Workflow Start Start Grouping Animal Grouping (Control, Standard, Test) Start->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Dosing Administer Vehicle, Standard, or Test Compound Baseline->Dosing Induction Inject Carrageenan (Sub-plantar) Dosing->Induction Measurement Measure Paw Volume at t=1, 2, 3, 4h Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End Analysis->End

Caption: Standard experimental workflow for assessing anti-inflammatory activity.

3.2. Formalin-Induced Nociception Model

This model is valuable as it assesses both neurogenic (first phase) and inflammatory (second phase) pain responses.[9]

  • First Phase (0-5 minutes post-injection): Characterized by acute nociceptive signals.

  • Second Phase (15-30 minutes post-injection): Driven by inflammatory mediators in the paw.

Efficacy is determined by measuring the reduction in the time spent licking or flinching the injected paw during both phases. Nicotinic acid has been shown to inhibit both phases of the formalin test, indicating both analgesic and anti-inflammatory activity.[9]

Comparative In Vivo Efficacy Data

While direct head-to-head comparative studies for a wide range of 2-(p-Tolyl)nicotinic acid analogues are limited in publicly available literature, we can synthesize data from studies on structurally related nicotinic acid derivatives to establish a comparative framework. The following table summarizes representative in vivo data.

Compound/AnalogueAnimal ModelDose (mg/kg, p.o.)Key Efficacy EndpointResult (% Inhibition or Effect)Reference
Nicotinic Acid Carrageenan-induced paw edema (Rat)250Paw Edema InhibitionSignificant inhibition[9]
Nicotinic Acid Carrageenan-induced paw edema (Mouse)500Paw Edema InhibitionSignificant inhibition[9]
Nicotinic Acid Formalin Test (Mouse) - 1st Phase500Nociceptive ResponseInhibition observed[9]
Nicotinic Acid Formalin Test (Mouse) - 2nd Phase500Inflammatory PainInhibition observed[9]
Picolinic Acid Formalin Test (Mouse) - Both Phases62.5Nociceptive ResponseInhibition observed[9]
Picolinic Acid Carrageenan-induced paw edema (Mouse)125Paw Edema InhibitionInactive[9]
Isonicotinic Acid Formalin Test & Carrageenan EdemaN/APain & InflammationInactive in both models[9]
Compound 4h Carrageenan-induced arthritis (Rat)N/AAnti-inflammatory activityComparable to Ibuprofen[5]
Compound 5b Carrageenan-induced arthritis (Rat)N/AAnti-inflammatory activityComparable to Ibuprofen[5]

Analysis of Comparative Data:

  • Isomeric Specificity: The data clearly shows that the anti-inflammatory and analgesic activities are highly dependent on the isomer of the nicotinic acid derivative. Nicotinic acid itself is active in both pain and inflammation models, while its isomer, picolinic acid, shows only antinociceptive effects.[9] Isonicotinic acid was found to be inactive.[9] This underscores the critical importance of the nitrogen's position in the pyridine ring for biological activity.

  • Potency of Novel Analogues: Newer synthesized derivatives (referred to as compounds 4h and 5b in one study) demonstrated in vivo anti-inflammatory potency comparable to the widely used NSAID, Ibuprofen.[5] This highlights the potential for developing highly effective anti-inflammatory agents from the nicotinic acid scaffold.

Pharmacokinetics and Gastric Safety Profile

A crucial aspect of NSAID development is balancing efficacy with safety, particularly concerning gastrointestinal (GI) toxicity. The pharmacokinetic profile of a compound—its absorption, distribution, metabolism, and excretion—directly influences its efficacy and duration of action.[10][11]

  • Metabolic Inversion: For chiral compounds like 2-arylpropionic acids (a related class of NSAIDs), stereospecific metabolism can occur, where a less active enantiomer is converted to the more active form in vivo.[10][11] This phenomenon, which can be species-dependent, must be considered when evaluating nicotinic acid analogues that possess a chiral center.

  • Enhanced Gastric Safety: A significant advantage of developing novel nicotinic acid analogues is the potential to engineer molecules with a reduced ulcerogenic profile. For instance, in a comparative study, compound 4h was found to cause only mild infiltration of the gastric mucosa, whereas compound 5b displayed severe gastritis, indicating that subtle structural modifications can dramatically impact gastric safety.[5]

Conclusion and Future Directions

The available evidence strongly supports the development of 2-(p-Tolyl)nicotinic acid analogues as a promising class of anti-inflammatory and analgesic agents. Their efficacy is rooted in a potentially dual mechanism involving both GPR109A-mediated NF-κB inhibition and possible COX enzyme modulation. In vivo studies demonstrate that the biological activity is highly sensitive to structural and isomeric changes.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To elucidate how different substitutions on the phenyl and nicotinic acid rings affect potency, selectivity (GPR109A vs. COX), and safety.

  • Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish optimal dosing regimens and predict clinical efficacy.[12]

  • Long-term Toxicity Studies: To ensure the safety of lead candidates for chronic inflammatory conditions.

By leveraging the established methodologies outlined in this guide, researchers can effectively screen and advance novel 2-(p-Tolyl)nicotinic acid analogues with superior efficacy and an improved safety profile over existing NSAIDs.

References

  • Guideline for the evaluation of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). APVMA. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (2018). International Journal of Pharmaceutical and Clinical Research, 10(5), 163-169. [Link]

  • Giraudel, J. O., et al. (2005). Development and validation of a new model of inflammation in the cat and selection of surrogate endpoints for testing anti-inflammatory drugs. Journal of Veterinary Pharmacology and Therapeutics, 28(3), 229-237. [Link]

  • Ghuge, A. L., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1494-1500. [Link]

  • Imbimbo, B. P. (2007). NSAIDs and Alzheimer disease: epidemiological, animal model and clinical studies. Pharmacological Research, 55(5), 377-385. [Link]

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]

  • Landoni, M. F., & Soraci, A. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. [Link]

  • Galeane, A. C., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacological Reports, 64(3), 635-643. [Link]

  • Papke, R. L., et al. (2015). The Antinociceptive and Antiinflammatory Properties of 3-furan-2-yl-N-p-tolyl-acrylamide, a Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in Mice. Anesthesia & Analgesia, 121(5), 1364-1372. [Link]

  • Ali, O. M., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Krishna, D. R., & Venkataramana, D. (1992). Pharmacokinetics of D(+)-usnic acid in rabbits after intravenous and oral administration. Drug Metabolism and Disposition, 20(6), 909-911. [Link]

  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]

  • Katchen, B., et al. (1973). Metabolism and pharmacokinetics of a new nonsteroid, anti-inflammatory agent, 2-(3-chloro-o-toluidino) nicotinic acid (clonixin) in rats, dogs and monkeys. The Journal of Pharmacology and Experimental Therapeutics, 184(2), 453-464. [Link]

  • Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. ResearchGate. [Link]

  • Al-Qaisi, J., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor in Vitro and in Vivo Pharmacological Properties of 2′-Fluoro-3′-(substituted phenyl)deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 55(14), 6443-6455. [Link]

  • Neilan, C. L., et al. (2017). In Vitro and In Vivo Profile of PPL-101 and PPL-103: Mixed Opioid Partial Agonist Analgesics with Low Abuse Potential. Frontiers in Pharmacology, 8, 40. [Link]

  • Digby, J. E., et al. (2013). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Current Pharmaceutical Design, 19(37), 6651-6657. [Link]

  • Feng, Y., et al. (2009). The pharmacokinetic and tolerability profile of varenicline in healthy Chinese volunteers. Journal of Clinical Pharmacy and Therapeutics, 34(2), 209-216. [Link]

  • Lukasova, M., et al. (2011). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. Atherosclerosis, 215(1), 85-92. [Link]

  • Preet, A., et al. (2013). In vivo pharmacological profile of substituted (3-pyridyl)-2- phenylisoxazolidine analogues of nicotine as novel antinociceptives. Research in Pharmaceutical Sciences, 9(1), 59-67. [Link]

  • Macias-Pascual, J., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(15), 4588. [Link]

Sources

Comparative

Method Validation for 2-(p-Tolyl)nicotinic Acid Impurity Profiling: A Comparative Guide to HPLC-UV vs. UHPLC-PDA-MS/MS

Executive Summary For pharmaceutical researchers and drug development professionals, the rigorous impurity profiling of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(p-Tolyl)nicotinic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For pharmaceutical researchers and drug development professionals, the rigorous impurity profiling of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-(p-Tolyl)nicotinic acid is a critical bi-aryl building block whose structural characteristics—specifically the rotational barrier around the bi-aryl bond and the non-polar nature of the p-tolyl group—make it highly prone to co-eluting positional isomers (such as m-tolyl or o-tolyl derivatives) and oxidation products.

This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach against an advanced Ultra-High-Performance Liquid Chromatography coupled with Photodiode Array and Tandem Mass Spectrometry (UHPLC-PDA-MS/MS) method. Grounded in the latest ICH Q2(R2) guidelines[1], we demonstrate why upgrading to UHPLC-MS/MS is essential for achieving the resolution, sensitivity, and structural elucidation required for modern regulatory compliance.

Mechanistic Overview: The Causality Behind the Method

Analytical methods must be designed with an understanding of the molecule's physicochemical properties.

  • Chromatographic Resolution (The van Deemter Advantage): Traditional 5 µm HPLC columns lack the theoretical plate count necessary to resolve 2-(p-Tolyl)nicotinic acid from its structurally identical positional isomers. By transitioning to sub-2-micron particles in UHPLC, we minimize the eddy diffusion (the A term in the van Deemter equation) and mass transfer resistance (the C term). This sharpens the peaks, enabling baseline separation of critical isomer pairs that would otherwise co-elute and mask impurity levels[2].

  • Orthogonal Detection (UV vs. MS/MS): While UV detection relies on the chromophore of the nicotinic acid ring, it cannot distinguish between co-eluting unknowns or quantify trace genotoxic impurities lacking strong UV absorbance. Integrating MS/MS provides orthogonal detection. The pyridine ring nitrogen readily accepts a proton in Electrospray Ionization positive mode ( [M+H]+ ), allowing for highly sensitive, specific mass-to-charge ( m/z ) tracking and fragmentation analysis[3].

Regulatory Grounding: ICH Q2(R2) Validation Framework

The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, integrating Analytical Quality by Design (AQbD) principles[1][4]. A validated method must act as a self-validating system, continuously proving its suitability through rigorous System Suitability Testing (SST).

G Start Analytical Target Profile (ATP) 2-(p-Tolyl)nicotinic acid AQbD Method Development (AQbD) Screening & Optimization Start->AQbD UHPLC UHPLC-PDA-MS/MS Method Selection AQbD->UHPLC Val ICH Q2(R2) Validation UHPLC->Val Spec Specificity (Peak Purity & MS/MS) Val->Spec Sens Sensitivity (LOD/LOQ Assessment) Val->Sens Lin Linearity & Range (Calibration Model) Val->Lin Acc Accuracy & Precision (Spike Recovery & %RSD) Val->Acc Report Validation Report & Routine QC Implementation Spec->Report Sens->Report Lin->Report Acc->Report

Figure 1: ICH Q2(R2) aligned AQbD workflow for 2-(p-Tolyl)nicotinic acid impurity profiling.

Comparative Performance Data

To objectively evaluate the methodologies, 2-(p-Tolyl)nicotinic acid was spiked with known concentrations of its primary synthesis impurities (Impurity A: m-tolyl isomer; Impurity B: N-oxide degradant).

Table 1: Method Validation Parameters Comparison
Validation Parameter (ICH Q2)Traditional HPLC-UV (Alternative)UHPLC-PDA-MS/MS (Recommended)Performance Gain
Run Time 25.0 minutes8.0 minutes3x Faster Throughput
Resolution (API vs. Imp. A) 1.1 (Co-elution risk)2.8 (Baseline resolution)Elimination of false negatives
Limit of Detection (LOD) 0.05% w/w0.005% w/w10x Greater Sensitivity
Limit of Quantitation (LOQ) 0.15% w/w0.015% w/wCrucial for trace profiling
Linearity ( R2 ) 0.995 (0.15% - 120%)0.9998 (0.015% - 120%)Superior quantitative modeling
Precision (%RSD, n=6) 2.4% at LOQ level0.8% at LOQ levelHigher data trustworthiness
Table 2: Accuracy & Spike Recovery Data (UHPLC-MS/MS)

Self-validating experimental design: Samples were spiked at 50%, 100%, and 150% of the specification limit (0.10%).

Spike LevelImpurity A (m-tolyl isomer) RecoveryImpurity B (N-oxide) RecoveryICH Acceptance Criteria
50% (0.05%) 98.4% ± 1.2%99.1% ± 0.9%90.0% - 110.0%
100% (0.10%) 100.2% ± 0.8%99.8% ± 0.7%90.0% - 110.0%
150% (0.15%) 99.5% ± 0.6%100.4% ± 0.5%90.0% - 110.0%

Experimental Protocol: UHPLC-PDA-MS/MS Impurity Profiling

This methodology is designed as a self-validating system. Every step includes a mechanistic rationale to ensure the analyst understands why the parameter is set, ensuring robust execution[2].

Step 1: Reagent & Sample Preparation
  • Diluent Selection: Prepare a diluent of 50:50 (v/v) LC-MS grade Water:Acetonitrile.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak splitting and broadening for early-eluting polar impurities.

  • Sample Solution: Accurately weigh 10.0 mg of 2-(p-Tolyl)nicotinic acid sample into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • System Suitability (SST) Solution: Spike the 1.0 mg/mL API solution with 0.10% w/w of known impurities (Impurity A and B).

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18, 1.7 µm, 2.1 mm x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid provides the necessary protonation for the nitrogen in the nicotinic acid ring, ensuring sharp peak shapes while maintaining complete volatility for MS compatibility. Non-volatile buffers (like phosphate) would cause rapid ion source fouling[3].

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 95% B (Linear ramp)

    • 6.0 - 7.0 min: 95% B (Wash)

    • 7.0 - 8.0 min: 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, keeping backpressure within optimal UHPLC limits).

Step 3: Mass Spectrometry (MS/MS) Detection
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Acquisition: Perform a Full Scan ( m/z 100-500) for unknown impurity discovery, and Multiple Reaction Monitoring (MRM) for targeted quantitation of specific impurities.

Step 4: System Suitability & Validation Execution
  • Blank Run: Inject the diluent. Acceptance: No interfering peaks at the retention times of the API or known impurities (Demonstrates Specificity).

  • SST Injection: Inject the SST solution 6 consecutive times.

    • Acceptance: Resolution ( Rs​ ) between 2-(p-Tolyl)nicotinic acid and Impurity A must be 1.5. The %RSD of the API peak area must be 2.0% (Demonstrates System Precision).

  • Sample Analysis: Inject the sample solutions in duplicate. Bracket the sequence with standard injections to ensure no retention time drift occurs over the run.

Conclusion

While HPLC-UV remains a staple in many laboratories, the structural nuances of 2-(p-Tolyl)nicotinic acid demand a more rigorous approach. As demonstrated by the validation data, the UHPLC-PDA-MS/MS method not only cuts analysis time by 68% but also provides a 10-fold increase in sensitivity and guarantees baseline resolution of critical positional isomers. By aligning this method with ICH Q2(R2) AQbD principles, laboratories can establish a highly trustworthy, future-proof control strategy for API intermediate profiling.

References

  • validation of analytical procedures q2(r2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA European Medicines Agency (EMA). URL:[Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling BioPharm International. URL:[Link]

  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design RSC Publishing. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(p-Tolyl)nicotinic acid

Comprehensive Safety and Operational Guide: Handling 2-(p-Tolyl)nicotinic Acid As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 2-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(p-Tolyl)nicotinic Acid

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 2-(p-Tolyl)nicotinic acid (CAS: 1226205-68-0) is a highly valuable intermediate in the synthesis of biologically active heterocycles. However, its physical properties as a fine, functionalized organic acid require rigorous operational discipline.

This guide provides a self-validating framework for Personal Protective Equipment (PPE), handling, and disposal, ensuring both scientific integrity and operator safety.

Mechanistic Hazard Profiling: The Causality of Risk

To select the appropriate PPE, we must first understand why 2-(p-Tolyl)nicotinic acid poses a risk. Like many substituted pyridine-carboxylic acids, it exhibits specific hazard profiles (H302, H315, H319, H335)[1].

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid moiety acts as a localized proton donor. Upon contact with the moisture in mucosal membranes (eyes) or sweat on the skin, it causes a rapid localized drop in pH, leading to protein denaturation and severe irritation.

  • Enhanced Penetration: The addition of the lipophilic p-tolyl group increases the molecule's partition coefficient (LogP) compared to unsubstituted nicotinic acid [2]. This lipophilicity facilitates easier transit through the stratum corneum of the skin, making dermal protection critical.

  • Respiratory Irritation (H335): As a crystalline solid, it is highly prone to electrostatic charging during transfer. This creates micro-aerosols that can be easily inhaled, irritating the upper respiratory tract.

Tiered Personal Protective Equipment (PPE) Matrix

In accordance with the [3], hazard assessment dictates a multi-barrier approach. The following table summarizes the quantitative and qualitative PPE requirements based on the scale of operation.

PPE CategorySpecification & Quantitative StandardMechanistic Justification (The "Why")
Eye Protection ANSI Z87.1 Compliant Indirect-Vented GogglesStandard safety glasses leave orbital gaps. Indirect venting prevents fine powder aerosolized by fume hood drafts from bypassing the lenses.
Hand Protection 100% Nitrile Gloves (Min. thickness: 0.11 mm / 4.3 mil)Nitrile provides excellent chemical resistance to both the solid acid and common aprotic delivery solvents (e.g., DMSO, DMF). Note: Double-glove for >5g scale.
Body Protection Flame-Resistant (FR) Lab Coat (Nomex/Cotton)Protects against incidental powder contact. FR properties are required because solubilization often involves flammable organic solvents.
Respiratory N95/P100 Particulate RespiratorFilters out >95% of airborne crystalline particulates. Required only if handling occurs outside a certified chemical fume hood.

Operational Plan: Experimental Workflow & Handling

A safety protocol is only as good as its execution. The following step-by-step methodology ensures a self-validating system where each step inherently minimizes the risk of the subsequent step.

Step-by-Step Solubilization Methodology:

  • Environmental Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). This contains aerosolized particulates without causing excessive turbulence.

  • Static Mitigation: Wipe the exterior of the analytical balance and the weigh boat with an anti-static ionizing brush or a damp lint-free wipe. Causality: 2-(p-Tolyl)nicotinic acid powder holds static charge; mitigating this prevents the powder from repelling and "jumping" out of the boat into your breathing zone.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the solid. Weigh the required mass directly into a tared, sealable glass vial (e.g., a 20 mL scintillation vial).

  • Solubilization: While still inside the fume hood, add the designated solvent (e.g., DMSO for biological assays) directly to the vial using a positive-displacement pipette.

  • Sealing and Agitation: Cap the vial tightly before removing it from the hood for vortexing or sonication. Never agitate an open vessel containing an irritant.

Workflow Assess 1. Hazard Assessment & PPE Donning Prep 2. Static Mitigation & Hood Verification Assess->Prep Proceed to Hood Weigh 3. Enclosed Weighing (Anti-static Spatula) Prep->Weigh Eliminate Charge Solvent 4. Solvent Addition (e.g., DMSO/DMF) Weigh->Solvent Keep in Hood Seal 5. Vessel Sealing & Agitation Solvent->Seal Cap Tightly Decon 6. Surface Decon & Waste Disposal Seal->Decon Post-Dissolution

Operational workflow for the safe handling and solubilization of 2-(p-Tolyl)nicotinic acid.

Spill Response & Waste Disposal Plan

According to the National Research Council's Prudent Practices in the Laboratory [4], chemical management must include proactive, chemistry-specific spill and disposal protocols.

Powder Spill Mitigation:

  • Isolate: Stop ventilation in the immediate area if the spill occurs outside a hood to prevent powder dispersal.

  • Don PPE: Ensure indirect-vented goggles and double nitrile gloves are worn.

  • Wet Wipe Method: Do not sweep dry powder. Cover the spill with absorbent paper towels. Gently apply a 1% sodium carbonate (Na₂CO₃) aqueous solution to the towels. Causality: The mild base neutralizes the carboxylic acid, forming a highly water-soluble, less volatile sodium salt that is much safer to handle.

  • Collect: Scoop the wet towels into a heavy-duty hazardous waste bag using a dustpan.

Disposal Protocols:

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Solutions of 2-(p-Tolyl)nicotinic acid in organic solvents (e.g., DMSO, Methanol) must be disposed of in designated "Non-Halogenated Organic Waste" carboys. Do not mix with aqueous acidic waste streams to prevent unexpected precipitation or exothermic reactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 120118, 6-Phenylnicotinic acid." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid." PubChem, [Link].

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor,[Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011,[Link].

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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